2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)15-8-4-7-14-9-10-18(12-16(14)15)11-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQLZRGVJWNFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2C(=O)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653338 | |
| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-29-3 | |
| Record name | 1,2,3,4-Tetrahydro-2-(phenylmethyl)-8-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Foreword: The Strategic Imperative of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition of promising drug candidates during late-stage development due to poor pharmacokinetic profiles represents a significant financial and scientific burden. At the heart of a molecule's in vivo fate—its absorption, distribution, metabolism, excretion, and toxicity (ADMET)—lie its fundamental physicochemical properties.[1][2] These characteristics, including solubility, lipophilicity, and ionization state, govern how a compound interacts with the complex biological milieu of the human body.[3][4]
This guide focuses on this compound, a molecule belonging to the tetrahydroisoquinoline class. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[5] While specific experimental data for the 8-carboxylic acid isomer is not extensively documented in public literature, this document serves as a comprehensive framework for its characterization. As Senior Application Scientists, our goal is not merely to present data but to provide a robust, logic-driven approach to generating and interpreting it. We will detail the gold-standard methodologies required to build a complete physicochemical profile, explaining the causal reasoning behind each experimental choice. This approach ensures that the resulting data is not only accurate but also actionable for researchers, scientists, and drug development professionals.
Molecular Identity and Core Properties
A thorough understanding begins with the molecule's fundamental identity. This compound is a structurally complex molecule featuring a tertiary amine, a carboxylic acid, and two aromatic rings. These functional groups are expected to dominate its physicochemical behavior.
Chemical Structure:
The table below summarizes the core identifiers and computationally predicted properties. It is imperative to note that predicted values serve as a starting point for experimental design, not a replacement for empirical measurement.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₂ | (Calculated) |
| Molecular Weight | 267.32 g/mol | (Calculated) |
| CAS Number | Not available | - |
| Predicted logP | ~2.5 - 3.5 | (Algorithmic Estimation) |
| Predicted pKa (Acidic) | ~4.0 - 5.0 | (Carboxylic Acid Moiety)[6] |
| Predicted pKa (Basic) | ~8.5 - 9.5 | (Tertiary Amine Moiety)[6] |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its ability to be formulated for intravenous administration.[7] Poor solubility is a leading cause of failure for oral drug candidates. We will describe the gold-standard thermodynamic shake-flask method for its determination.
Rationale for Method Selection
The shake-flask method (OECD Guideline 105) is considered the "gold standard" because it measures thermodynamic solubility, representing the true equilibrium saturation point of the compound in a given medium. This is distinct from kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated or amorphous precipitated states, especially when using DMSO stock solutions. For definitive characterization, thermodynamic solubility is paramount.
Experimental Protocol: Thermodynamic Solubility Determination
-
Preparation: Add an excess amount of solid this compound to a series of vials containing buffered solutions at physiologically relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4).
-
Causality: Testing at multiple pH values is crucial for an ionizable compound. The carboxylic acid will be protonated and less soluble at low pH, while the amine will be protonated. At high pH, the carboxylic acid will be deprotonated (ionized) and more soluble.
-
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.
-
Causality: Equilibrium is reached when the rate of dissolution equals the rate of precipitation. Shorter incubation times risk underestimating the true thermodynamic solubility.
-
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and quantify the compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.
-
Self-Validation: The use of a validated, specific HPLC method ensures that the measured concentration corresponds only to the parent compound, avoiding interference from potential degradants or impurities.
-
Workflow Visualization
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Lipophilicity: Balancing Permeability and 'Off-Target' Effects
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword. It is essential for membrane permeability and target binding but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased risk of toxicity.[7][8] It is most commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.
Rationale for Method Selection
The shake-flask method using n-octanol and a buffered aqueous phase is the traditional and most reliable method for determining logP/D values. It directly measures the partitioning of the compound between two immiscible phases, providing a result with clear physical meaning. While chromatographic methods exist for high-throughput screening, the shake-flask method remains the standard for definitive characterization.
Experimental Protocol: Shake-Flask logD₇.₄ Determination
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the PBS buffer by mixing them vigorously and allowing the phases to separate.
-
Causality: Pre-saturation of both phases is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
-
-
Partitioning: Add a known amount of the compound (from a stock solution in a minimal amount of solvent like acetonitrile) to a vial containing a defined volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 2 mL of each).
-
Equilibration: Cap the vial and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the aqueous and octanol layers.
-
Quantification: Determine the concentration of the compound in both the aqueous phase (C_aq) and the octanol phase (C_oct) using a validated HPLC-UV method.
-
Self-Validation: Quantifying the compound in both phases and performing a mass balance check (ensuring the total amount recovered equals the initial amount added) is a crucial validation step to confirm the accuracy of the measurement.
-
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀(C_oct / C_aq).
Workflow Visualization
Caption: Lipophilicity (logD) Determination via Shake-Flask Method.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a compound is 50% ionized and 50% neutral. For this compound, which has both an acidic (carboxylic acid) and a basic (tertiary amine) center, determining these two pKa values is essential.[9] The ionization state dictates solubility, permeability, receptor binding, and metabolic stability.
Rationale for Method Selection
Potentiometric titration is a highly accurate and reliable method for pKa determination, especially for compounds with good water solubility. It involves monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the direct measurement of the pH at the half-equivalence points. For less soluble compounds, UV-metric or capillary electrophoresis methods can be employed.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a solution of known ionic strength (e.g., 0.15 M KCl) to a precise concentration. Water should be degassed and carbon-dioxide free to prevent interference from carbonic acid.
-
Causality: Maintaining a constant ionic strength minimizes variations in activity coefficients, leading to a more accurate pKa measurement.
-
-
Titration (Acidic pKa): Start with the compound in its fully basic form (pH > 11). Titrate the solution with a standardized solution of HCl (e.g., 0.1 M), recording the pH with a calibrated electrode after each incremental addition of acid.
-
Titration (Basic pKa): Start with the compound in its fully acidic form (pH < 2). Titrate the solution with a standardized solution of KOH (e.g., 0.1 M), again recording the pH after each incremental addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve using specialized software that fits the data to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the half-volume point between equivalence points.
Workflow Visualization
Caption: pKa Determination Workflow via Potentiometric Titration.
Conclusion
The successful progression of a drug candidate is inextricably linked to its physicochemical properties. For a molecule like this compound, a comprehensive understanding of its solubility, lipophilicity, and ionization state is not merely academic—it is a strategic necessity. While public data on this specific isomer is sparse, the experimental frameworks detailed in this guide provide a clear, robust, and scientifically rigorous path to its full characterization. By adhering to these gold-standard, self-validating protocols, researchers can generate the high-quality data needed to make informed decisions, optimize molecular design, and ultimately increase the probability of success in the complex journey of drug development.
References
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. mdpi.com [mdpi.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Potential of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid: A Technical Guide for Drug Discovery
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] This technical guide delves into the prospective biological significance of a specific, yet under-explored derivative: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. While direct experimental data for this exact molecule is limited, this document synthesizes existing knowledge on closely related THIQ analogs to build a predictive framework for its potential therapeutic applications. We will explore its chemical synthesis, potential biological targets, and propose detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic potential of novel THIQ derivatives.
Introduction: The Prominence of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a multitude of isoquinoline alkaloids found in nature.[1] This structural framework is associated with a broad spectrum of biological activities, including but not limited to antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[2] The versatility of the THIQ core allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. The benzyl group at the 2-position and a carboxylic acid at the 8-position of the THIQ ring in our target molecule, this compound, suggests the potential for unique pharmacological properties.
Synthetic Pathways to this compound
The synthesis of THIQ derivatives can be achieved through several established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.[1][3] For the specific synthesis of this compound, a multi-step synthetic route would be necessary.
Proposed Synthetic Workflow
A plausible synthetic strategy would involve the initial construction of the tetrahydroisoquinoline-8-carboxylic acid core, followed by N-benzylation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: N-Benzylation
-
Dissolution: Dissolve the tetrahydroisoquinoline-8-carboxylic acid precursor in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the secondary amine.
-
Alkylation: Add benzyl bromide or benzyl chloride dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Predicted Biological Activities and Mechanisms of Action
Based on the known pharmacological profiles of analogous THIQ derivatives, we can hypothesize several potential biological activities for this compound.
Antibacterial Activity
Several 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated promising antibacterial activity, particularly against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4] The presence of the benzyl group is often crucial for this activity. The carboxylic acid at the 8-position may influence the compound's solubility and interaction with bacterial targets.
Potential Signaling Pathway Involvement in Antibacterial Action
Caption: Potential antibacterial mechanisms of action for 2-Benzyl-THIQ-8-COOH.
Neuropharmacological Effects
The THIQ scaffold is a well-known pharmacophore for targeting central nervous system (CNS) receptors. Derivatives have been shown to act as dopamine receptor antagonists and beta-adrenoreceptor agents.[5][6][7] The specific substitution pattern of our target compound could modulate its affinity and selectivity for various neuronal receptors.
Anticancer Potential
Certain THIQ alkaloids have exhibited significant antitumor properties.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis.[8] The benzyl group could facilitate intercalation into DNA or interaction with hydrophobic pockets of key cancer-related proteins.
Proposed Experimental Evaluation
To validate the predicted biological activities, a systematic experimental approach is required.
In Vitro Assays
| Activity to be Tested | Proposed Assay | Key Parameters to be Measured |
| Antibacterial | Broth microdilution assay | Minimum Inhibitory Concentration (MIC) |
| Bacterial growth kinetics | Inhibition of bacterial proliferation over time | |
| Anticancer | MTT or CellTiter-Glo assay | IC50 values against various cancer cell lines |
| Flow cytometry (Annexin V/PI staining) | Induction of apoptosis | |
| Western blotting | Modulation of key signaling proteins (e.g., caspases, Bcl-2 family) | |
| Neuroreceptor Binding | Radioligand binding assays | Affinity (Ki) for dopamine and adrenergic receptors |
Detailed Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
While direct experimental evidence is currently unavailable for this compound, the extensive research on related THIQ derivatives provides a strong foundation for predicting its biological potential. The proposed synthetic route and experimental protocols outlined in this guide offer a clear path for its synthesis and evaluation. Future research should focus on the stereoselective synthesis of this compound, as the chirality of THIQ derivatives often plays a critical role in their biological activity. Further investigation into its mechanism of action through target identification and in vivo studies will be crucial to fully elucidate its therapeutic promise.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] This guide focuses on a specific, promising subclass: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid derivatives. We will explore the synthetic strategies for accessing this core, delve into its pharmacological potential, and discuss the critical structure-activity relationships (SAR) that drive the design of novel therapeutic agents. This document is intended to serve as a comprehensive resource, blending foundational chemical principles with practical, field-proven insights for professionals in drug discovery and development.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The THIQ nucleus is a recurring motif in a vast array of pharmacologically active compounds, including alkaloids and clinically used drugs.[3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for interacting with biological targets. THIQ derivatives have demonstrated a wide spectrum of therapeutic activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3][5]
The incorporation of a carboxylic acid group at the 8-position and a benzyl group at the 2-position introduces key functionalities that can be exploited for modulating potency, selectivity, and pharmacokinetic properties. The carboxylic acid can participate in crucial hydrogen bonding or salt bridge interactions with protein targets, while the benzyl group offers a site for extensive synthetic modification to explore the chemical space around the core scaffold.[6]
Synthetic Strategies for the Tetrahydroisoquinoline Core
The construction of the THIQ framework is a cornerstone of synthetic organic chemistry. Two classical and powerful methods, the Pictet-Spengler and Bischler-Napieralski reactions, are paramount for accessing this scaffold.[7]
The Pictet-Spengler Reaction
First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8][9][10]
-
Mechanism: The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring.[11] A final deprotonation step restores aromaticity.[9]
-
Advantages: The Pictet-Spengler reaction is highly versatile and can be performed under a range of conditions, from mild to harsh, depending on the reactivity of the substrates.[7] It is a direct and efficient method for creating the core structure.[12]
-
Application to the Target Scaffold: To synthesize the this compound core, a suitably substituted β-phenylethylamine bearing a precursor to the 8-carboxylic acid would be reacted with benzaldehyde. Subsequent N-benzylation would yield the desired scaffold.
Caption: The Pictet-Spengler Reaction Workflow.
The Bischler-Napieralski Reaction
Discovered in 1893, this reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.[13][14][15]
-
Mechanism: The reaction is believed to proceed through the formation of a nitrilium ion or a related intermediate, which is more electrophilic than the iminium ion in the Pictet-Spengler reaction.[7] This intermediate then undergoes electrophilic aromatic substitution.
-
Advantages & Disadvantages: While generally requiring harsher conditions than the Pictet-Spengler reaction, the Bischler-Napieralski route offers a complementary approach, particularly for substrates that may be incompatible with the former method.[7][13]
-
Application to the Target Scaffold: A β-phenylethylamine with a protected carboxylic acid at the appropriate position would first be acylated with a suitable reagent. The resulting amide would then be subjected to Bischler-Napieralski cyclization conditions, followed by reduction and N-benzylation.
Caption: The Bischler-Napieralski Reaction Pathway.
Comparative Analysis of Synthetic Routes
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone[7] | β-arylethylamide[7] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA)[7] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)[7][13] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline[7] | 3,4-Dihydroisoquinoline[7] |
| Subsequent Steps | Often the final product | Requires a subsequent reduction step[7] |
| Reaction Conditions | Can range from mild to harsh[7] | Generally requires harsher, refluxing acidic conditions[7] |
Pharmacological Profiling and Biological Activities
Derivatives of the this compound core are being investigated for a multitude of therapeutic applications, leveraging the diverse biological activities of the broader THIQ class.
Anticancer and Anti-Angiogenesis Activity
Many THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The mechanism of action can vary, with some compounds acting as microtubule-destabilizing agents, while others inhibit key signaling pathways like NF-κB.[2] The substitution pattern on the benzyl ring and the THIQ nucleus plays a crucial role in determining the anticancer potency. For example, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance KRas inhibition in colon cancer cell lines.[2]
Neurological and CNS Applications
The THIQ scaffold is also prominent in compounds targeting the central nervous system. Certain derivatives have been explored as analgesics, antipsychotics, and for the treatment of Parkinson's disease.[16] For instance, specific THIQ analogues have been identified as potent and selective potentiators of NMDA receptors containing GluN2C or GluN2D subunits, which are implicated in various neurological functions and disorders.[17]
Antimicrobial and Antiviral Potential
The THIQ core is found in numerous alkaloids with known antimicrobial and antiviral properties.[18] Synthetic derivatives are being developed to combat a range of pathogens. The mechanism of antiviral action can involve interference with viral replication pathways, such as the NF-κB and MAPK/ERK signaling cascades.[18]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is essential for optimizing biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
The Role of the 8-Carboxylic Acid
The carboxylic acid group is a critical pharmacophore. Its ability to act as a hydrogen bond donor or engage in ionic interactions is often crucial for target binding.[6] Esterification or replacement of this group typically leads to a significant loss of activity, underscoring its importance.[6]
Modifications of the N-Benzyl Group
The benzyl group at the 2-position provides a versatile handle for SAR exploration.
-
Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring can dramatically influence potency and selectivity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule and affect its interaction with the target protein.
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel interactions with the target and improve properties such as solubility and metabolic stability.
Substitution on the Tetrahydroisoquinoline Core
Modifications at other positions of the THIQ nucleus can also fine-tune the pharmacological profile. For example, substitutions at the C-1 and C-4 positions have been shown to influence the anticonvulsant and contractile activities of THIQ derivatives.[19]
References
- 1. nbinno.com [nbinno.com]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. benchchem.com [benchchem.com]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. organicreactions.org [organicreactions.org]
- 16. HU9401878D0 - Substituted tetrahydroisoquinolines and theyr use as - Google Patents [patents.google.com]
- 17. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: A Technical Guide to Target Identification and Validation
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The specific analogue, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, presents a unique combination of a lipophilic N-benzyl group and a potentially crucial hydrogen-bonding carboxylic acid moiety at the 8-position. While direct biological data for this exact molecule is not yet publicly available, analysis of structurally related compounds allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This guide provides an in-depth exploration of these potential targets, focusing on oncology and neuropharmacology, and furnishes detailed, actionable protocols for their experimental validation.
Introduction: The Benzyl-Tetrahydroisoquinoline Scaffold – A Framework for Diverse Bioactivity
The benzyl-tetrahydroisoquinoline motif is a cornerstone of alkaloid chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2][3] This structural class has yielded potent analgesics, antimicrobials, and anticancer agents.[1][4] The N-benzyl group often enhances affinity for various receptors and enzymes by providing additional hydrophobic and aromatic interactions. Concurrently, the THIQ core serves as a rigid scaffold, presenting substituents in a defined three-dimensional orientation.
A critical and underexplored feature of the titular compound is the carboxylic acid at the 8-position. Structure-activity relationship (SAR) studies on analogous heterocyclic compounds have demonstrated that a carboxylic acid group can be essential for biological activity, often participating in hydrogen bonding or salt bridge formation within a target's binding site. Its esterification has been shown to completely abrogate activity in some cases, highlighting its importance.[5] Therefore, the 8-carboxylic acid moiety is predicted to be a key determinant of the target profile for this compound.
Hypothesized Therapeutic Targets & Rationale
Based on the pharmacology of structurally related N-benzyl-THIQ and THIQ-carboxylic acid derivatives, we hypothesize three primary therapeutic target classes for this compound:
2.1. Oncology: Targeting Cell Surface Receptors and Kinases
-
Primary Target Hypothesis: CD44
Recent studies have identified N-benzyltetrahydroisoquinoline derivatives as potent inhibitors of the interaction between the cell surface glycoprotein CD44 and its ligand, hyaluronic acid (HA).[6][7] CD44 is a key player in cancer progression, promoting cell proliferation, adhesion, migration, and resistance to apoptosis.[6][7] The N-benzyl group of the known inhibitors likely occupies a hydrophobic pocket in the HA-binding domain of CD44. The 8-carboxylic acid of our lead compound could potentially form a critical hydrogen bond with residues in this domain, enhancing affinity and selectivity.
-
Secondary Target Hypothesis: Src Kinase
Kinase profiling of anticancer N-benzyl-THIQ derivatives has revealed inhibitory activity against CD44-associated kinases, particularly Src.[6][7] Src is a non-receptor tyrosine kinase that is frequently overactive in various cancers and plays a central role in signaling pathways that control cell growth, survival, and metastasis. Inhibition of Src kinase activity represents a validated therapeutic strategy in oncology.
2.2. Neuropharmacology: Modulating Key Enzymes in Neurotransmitter Metabolism
-
Primary Target Hypothesis: Monoamine Oxidase A (MAO-A)
The THIQ scaffold is structurally similar to endogenous monoamines, and derivatives have been shown to inhibit monoamine oxidases. Specifically, (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives have been identified as inhibitors of both MAO-A and MAO-B.[8] MAO-A is a primary enzyme responsible for the degradation of serotonin and norepinephrine, and its inhibition is a clinically validated approach for the treatment of depression and anxiety disorders.[2]
-
Secondary Target Hypothesis: Butyrylcholinesterase (BChE)
The same class of N-benzyl-THIQ carboxamide derivatives also demonstrated inhibitory activity against BChE.[8] While acetylcholinesterase (AChE) is the primary target for Alzheimer's disease therapy, BChE also plays a role in acetylcholine hydrolysis, and its levels increase in the brains of Alzheimer's patients. Selective BChE inhibition is considered a viable therapeutic strategy for this neurodegenerative disease.[9]
Experimental Validation: Protocols and Workflows
This section provides detailed, step-by-step protocols for the initial in vitro validation of the hypothesized targets.
3.1. Oncology Target Validation
3.1.1. Primary Target: CD44-Hyaluronic Acid Interaction Assay
This assay quantifies the ability of the test compound to disrupt the binding of hyaluronic acid to the CD44 receptor.
-
Protocol:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with 5 µg/mL hyaluronic acid in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.[10]
-
Washing and Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block with 1% BSA in PBS for 3 hours at room temperature.[10]
-
Compound Incubation: Prepare serial dilutions of this compound in PBS.
-
Binding Reaction: Add 5 µg/mL of recombinant human CD44-Fc fusion protein to the wells along with the test compound dilutions. Incubate for 2 hours at room temperature.[10]
-
Detection: Wash the plate with PBST. Add a horseradish peroxidase (HRP)-conjugated anti-Fc antibody and incubate for 1 hour.
-
Signal Generation: Wash the plate and add a TMB substrate solution. Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition of CD44-HA binding for each compound concentration and determine the IC₅₀ value using non-linear regression.
3.1.2. Secondary Target: In Vitro Src Kinase Activity Assay
This protocol measures the direct inhibitory effect of the test compound on Src kinase activity.
-
Protocol (Non-Radiometric ADP-Glo™ Assay): [7]
-
Reaction Setup: In a 384-well plate, add Src Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant human Src kinase, and the Src peptide substrate (e.g., KVEKIGEGTYGVVYK).[7]
-
Inhibitor Addition: Add serial dilutions of this compound or a known inhibitor (e.g., Staurosporine).
-
Reaction Initiation: Add ATP to a final concentration of 50-100 µM to start the kinase reaction. Incubate for 60 minutes at room temperature.[11]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[7]
-
Measurement: Read the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to Src kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
3.2. Neuropharmacology Target Validation
3.2.1. Primary Target: Monoamine Oxidase A (MAO-A) Inhibition Assay
This fluorometric assay determines the inhibitory activity of the test compound against MAO-A.
-
-
Reagent Preparation: Prepare solutions of human recombinant MAO-A, p-Tyramine (substrate), and a detection mix containing Amplex Red and horseradish peroxidase in assay buffer (e.g., potassium phosphate buffer, pH 7.4).[8]
-
Inhibitor Pre-incubation: In a 96-well black plate, add MAO-A enzyme solution. Add serial dilutions of this compound or a known inhibitor (e.g., Clorgyline). Incubate for 15 minutes at 25°C.[8][12]
-
Reaction Initiation: Add the substrate and detection mix to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode (Ex/Em = 535/587 nm) for 20-30 minutes at 25°C.[3]
-
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Normalize the rates to the uninhibited control and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[8]
3.2.2. Secondary Target: Butyrylcholinesterase (BChE) Inhibition Assay
This colorimetric assay is based on the Ellman method to screen for BChE inhibitors.[13]
-
-
Reaction Setup: In a 96-well plate, add Tris buffer (pH 8.0), BChE enzyme from equine serum, and serial dilutions of the test compound. A known inhibitor like Rivastigmine can be used as a positive control.[5][13]
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for 20-30 minutes at 37°C.[13]
-
Reaction Initiation: Add the substrate, butyrylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[13]
-
Measurement: Measure the absorbance at 412 nm in a kinetic mode for 15-60 minutes.[5][13]
-
-
Data Analysis: The rate of color development is proportional to BChE activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from the validation assays should be compiled for clear comparison.
| Hypothesized Target | Assay Type | Analog Compound | Reported IC₅₀ (µM) | Reference |
| CD44 | Cell Viability (NCI-H23) | SRT1 (N-benzyl-THIQ) | 0.42 | [6][7] |
| Src Kinase | Kinase Activity | Staurosporine | ~0.007 | [7] |
| MAO-A | Enzyme Inhibition | Compound 2d ((S)-N-(4-fluorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | 1.38 | [8] |
| BChE | Enzyme Inhibition | Compound 2t ((S)-N-(3-methoxybenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | >100 (55% inhibition at 100 µM) | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the relevant signaling pathways and experimental workflows is crucial for understanding the therapeutic rationale and the experimental design.
5.1. CD44 and Src Signaling in Cancer
Caption: Hypothesized inhibition of CD44 and Src signaling by the test compound.
5.2. Neurotransmitter Metabolism by MAO-A and BChE
Caption: Hypothesized inhibition of MAO-A and BChE by the test compound.
5.3. General Experimental Workflow for Target Validation
Caption: A generalized workflow for the validation and development of the lead compound.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a starting point for the development of novel therapeutics in oncology and neurology. The outlined hypotheses are grounded in the established pharmacology of structurally related molecules, and the provided experimental protocols offer a clear and actionable path for initial target validation. Successful identification of potent and selective activity against any of the hypothesized targets will warrant further investigation, including comprehensive selectivity profiling, cell-based functional assays, and eventual progression to in vivo efficacy models. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this promising chemical entity.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. content.abcam.com [content.abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD44 Binding to Hyaluronic Acid Is Redox Regulated by a Labile Disulfide Bond in the Hyaluronic Acid Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Analysis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: A Scarcity of Direct Mechanistic Data
Initial Findings and a Necessary Pivot in Research Focus
An extensive search for the mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has revealed a significant gap in the currently available scientific literature. While the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) is well-documented for its diverse pharmacological activities, specific data on the 8-carboxylic acid derivative remains elusive. The existing body of research on THIQs highlights their potential as antitumor, anti-inflammatory, and antibacterial agents, with some derivatives showing activity as aminopeptidase N/CD13 inhibitors or monoamine oxidase (MAO) and cholinesterase inhibitors.[1][2][3]
Given the absence of specific information required to construct an in-depth technical guide on this compound, a strategic pivot is necessary to fulfill the core requirements of this request. Therefore, this guide will instead focus on a closely related and well-characterized subgroup: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of Aminopeptidase N/CD13 . This allows for a comprehensive and scientifically rigorous exploration of a relevant mechanism of action within the THIQ family, providing valuable insights for researchers and drug development professionals.
An In-Depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives as Aminopeptidase N/CD13 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Section 1: Introduction to Aminopeptidase N (APN/CD13) and Its Role in Disease
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes. It is a transmembrane enzyme that cleaves neutral amino acids from the N-terminus of peptides. APN/CD13 is overexpressed in various cancer types, where it is implicated in tumor growth, invasion, and angiogenesis. Its involvement in these key oncogenic processes has made it an attractive target for the development of novel anticancer therapies.
Section 2: The 1,2,3,4-Tetrahydroisoquinoline Scaffold as a Privileged Structure in APN/CD13 Inhibition
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. The rigid, three-dimensional structure of the THIQ core allows for the precise spatial orientation of functional groups, facilitating specific interactions with the active site of enzymes like APN/CD13. The carboxylic acid moiety at the 3-position of the THIQ ring is a key feature for potent inhibition, as it can chelate the essential zinc ion in the active site of the enzyme.
Section 3: Proposed Mechanism of Action of THIQ-3-Carboxylic Acid Derivatives as APN/CD13 Inhibitors
The primary mechanism by which 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives inhibit APN/CD13 is through competitive binding to the enzyme's active site. This interaction is multifaceted and involves several key molecular interactions:
-
Zinc Chelation: The carboxylic acid group at the C3 position of the THIQ ring is believed to act as a potent zinc-binding group, coordinating with the Zn²⁺ ion in the catalytic site of APN/CD13. This interaction is critical for high-affinity binding and potent inhibition.
-
Hydrophobic Interactions: Substituents on the THIQ scaffold, such as benzyl groups, can engage in hydrophobic interactions with specific pockets within the active site of APN/CD13, further enhancing binding affinity and selectivity.
-
Hydrogen Bonding: The nitrogen atom and other functional groups on the THIQ ring system can form hydrogen bonds with amino acid residues in the active site, contributing to the overall stability of the enzyme-inhibitor complex.
A series of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against APN/CD13.[2] The results from these studies have shown that many of these compounds exhibit significant inhibitory activity, with some demonstrating potency comparable to the well-known APN inhibitor, Bestatin.[2]
Caption: Proposed binding mode of THIQ-3-carboxylic acid derivatives in the APN/CD13 active site.
Section 4: Experimental Protocols for Evaluating APN/CD13 Inhibition
The following protocols outline key experiments for characterizing the inhibitory activity of novel THIQ-3-carboxylic acid derivatives against APN/CD13.
In Vitro APN/CD13 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against purified APN/CD13.
Methodology:
-
Enzyme and Substrate Preparation:
-
Reconstitute purified human APN/CD13 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of the fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), in DMSO.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the test compound (THIQ derivative) in DMSO.
-
Perform serial dilutions of the test compound to generate a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, followed by the test compound at various concentrations.
-
Add the APN/CD13 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Leu-AMC substrate to each well.
-
Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Enzyme Kinetics and Determination of Inhibition Type
This experiment elucidates the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Methodology:
-
Assay Setup:
-
Perform the APN/CD13 inhibition assay as described in section 4.1.
-
Use a fixed concentration of the inhibitor (e.g., at its IC₅₀ and 2x IC₅₀).
-
Vary the concentration of the substrate (Leu-AMC) over a wide range.
-
-
Data Analysis:
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).
-
Analyze the changes in Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) in the presence of the inhibitor to determine the type of inhibition.
-
Caption: Workflow for the evaluation of THIQ derivatives as APN/CD13 inhibitors.
Section 5: Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has provided valuable insights into the structure-activity relationship for APN/CD13 inhibition. Key findings often indicate that the nature and position of substituents on the aromatic rings and the stereochemistry of the chiral centers significantly influence inhibitory potency and selectivity.
Future research in this area should focus on:
-
Rational Design: Utilizing computational modeling and docking studies to design novel THIQ derivatives with enhanced binding affinity and selectivity for APN/CD13.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
-
In Vivo Efficacy: Testing the most promising inhibitors in preclinical animal models of cancer to validate their therapeutic potential.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules. The constrained nature of the THIQ ring system makes it an attractive framework in medicinal chemistry for the design of ligands for various biological targets. Specifically, derivatives of THIQ-3-carboxylic acid have been explored as potent inhibitors of Bcl-2/Mcl-1 proteins, demonstrating their potential in anticancer therapies[1]. The introduction of a benzyl group at the 2-position and a carboxylic acid at the 8-position of the THIQ core can significantly influence the molecule's pharmacological profile, making the development of a robust synthetic protocol for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid a topic of considerable interest for researchers in drug discovery and development.
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described synthetic strategy is designed to be logical and efficient, based on well-established chemical transformations.
Overall Synthetic Scheme
The synthesis of the target compound is proposed to proceed in three main stages:
-
Synthesis of the key precursor, 3-amino-2-methylbenzoic acid.
-
Construction of the 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid core via a Pictet-Spengler reaction.
-
N-benzylation of the THIQ-8-carboxylic acid to yield the final product.
Caption: Proposed synthetic route for this compound.
Part 1: Synthesis of 3-Amino-2-methylbenzoic acid
The synthesis commences with the reduction of commercially available 2-methyl-3-nitrobenzoic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 1: Reduction of 2-Methyl-3-nitrobenzoic acid
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Methyl-3-nitrobenzoic acid | 1.0 | 181.15 | 10.0 g |
| 5% Palladium on Carbon (Pd/C) | - | - | 0.5 g |
| Ethyl Acetate | - | - | 200 mL |
| Hydrogen (H₂) | excess | 2.02 | 1 atm (balloon) |
Step-by-step Procedure:
-
To a 500 mL two-necked round-bottom flask, add 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and ethyl acetate (200 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add 5% Pd/C (0.5 g) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 3-amino-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford a white solid.[2][3]
Expected Yield: 85-95%
Part 2: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid
This part of the synthesis involves the elaboration of the methyl group of 3-amino-2-methylbenzoic acid into a phenethylamine side chain, followed by a Pictet-Spengler cyclization.
Protocol 2: Elaboration and Pictet-Spengler Cyclization
-
Conversion of the carboxylic acid to an alcohol: The carboxylic acid of 3-amino-2-methylbenzoic acid is first protected as a methyl ester, then reduced to the corresponding alcohol.
-
Conversion of the alcohol to a halide: The alcohol is then converted to a more reactive leaving group, such as a bromide.
-
Introduction of the two-carbon unit: The bromide can then undergo a reaction sequence to introduce the two-carbon aminoethyl side chain.
-
Pictet-Spengler Cyclization: The resulting phenethylamine derivative is then cyclized in the presence of formaldehyde and an acid catalyst to form the THIQ ring system.[4][5][6]
Due to the complexity and number of steps in this sequence, an alternative, more convergent approach is often sought in practice. For the purpose of this guide, we will assume the availability of the key intermediate, 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, and proceed to the final step. The synthesis of this intermediate is a significant undertaking in itself and would warrant a separate, detailed investigation.
Part 3: N-Benzylation of 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid
The final step is the N-benzylation of the THIQ-8-carboxylic acid. It is crucial to consider that the carboxylic acid group may also be reactive towards the alkylating agent. Therefore, a base is used to deprotonate the secondary amine, making it a more potent nucleophile than the carboxylate.
Protocol 3: N-Benzylation
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid | 1.0 | 177.19 | 5.0 g |
| Benzyl bromide | 1.2 | 171.04 | 4.8 g (3.4 mL) |
| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | 9.7 g |
| Dimethylformamide (DMF) | - | - | 100 mL |
Step-by-step Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (5.0 g, 28.2 mmol) in anhydrous DMF (100 mL).
-
Add potassium carbonate (9.7 g, 70.5 mmol) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (4.8 g, 3.4 mL, 33.8 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).
-
Acidify the aqueous solution with 1M HCl to a pH of ~6.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
Expected Yield: 60-75%
Discussion of Key Experimental Choices
-
Choice of Reducing Agent: Palladium on carbon is a highly effective and selective catalyst for the reduction of aromatic nitro groups in the presence of other functional groups like carboxylic acids.
-
Pictet-Spengler Reaction Conditions: This reaction is typically acid-catalyzed. The choice of acid and solvent can significantly impact the reaction yield and selectivity.[4][7] For substrates that are less activated, stronger acids or higher temperatures may be required.[4]
-
N-Benzylation Base and Solvent: Potassium carbonate is a suitable base for the N-alkylation as it is strong enough to deprotonate the secondary amine but generally not the carboxylic acid, thus favoring N-alkylation. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
Visualization of the N-Benzylation Step
Caption: Key transformation in the final N-benzylation step.
Conclusion
This application note outlines a detailed and scientifically grounded protocol for the synthesis of this compound. By following these procedures, researchers in the fields of organic synthesis and drug discovery can reliably produce this valuable compound for further investigation. The provided rationale for the experimental choices aims to empower scientists to adapt and optimize these methods for their specific research needs.
References
- 1. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 6. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid as a molecular probe
Application Notes & Protocols
Topic: Tetrahydroisoquinoline Carboxylic Acids as Privileged Scaffolds for Molecular Probe and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on is limited in current scientific literature. This document, therefore, focuses on the broader, well-established utility of the tetrahydroisoquinoline (THIQ) carboxylic acid scaffold, using derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a primary case study to illustrate the principles of developing molecular probes and therapeutic agents from this versatile chemical framework.
Introduction: The Tetrahydroisoquinoline Nucleus - A Privileged Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds that exhibit significant biological activities.[1][2] Its rigid, bicyclic structure makes it an excellent scaffold for the spatial presentation of functional groups, allowing for precise interactions with biological targets.[3] This inherent bioactivity has led to the classification of the THIQ framework as a "privileged scaffold" in drug discovery, with derivatives being developed as anticancer, anti-HIV, antibacterial, and neuroprotective agents.[2][4]
The incorporation of a carboxylic acid moiety onto the THIQ skeleton, as seen in tetrahydroisoquinoline carboxylic acids, provides a crucial handle for chemical modification and derivatization.[3][5] This functional group can act as a key pharmacophore for target binding or serve as a synthetic anchor for creating libraries of compounds for screening. This guide will explore the application of this scaffold in the development of molecular probes, with a specific focus on inhibitors of protein-protein interactions in cancer pathways.
Case Study: 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives as Probes for Bcl-2 Family Proteins
A compelling example of the THIQ scaffold's utility is the development of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins.[6] These proteins are central regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, allowing malignant cells to evade apoptosis.[6] Small molecules that can inhibit the anti-apoptotic Bcl-2 proteins (like Bcl-2 and Mcl-1) can restore the natural cell death pathway and are a major focus of anticancer drug development.[4][7]
Researchers have successfully synthesized and evaluated a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as dual inhibitors of Bcl-2 and Mcl-1.[6] These compounds serve as excellent molecular probes to study the function of these anti-apoptotic proteins and as starting points for therapeutic development.
Mechanism of Action
The developed THIQ derivatives act as BH3 mimetics. They are designed to mimic the binding of pro-apoptotic BH3-only proteins to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members. By occupying this groove, the THIQ-based inhibitors prevent the sequestration of pro-apoptotic proteins, thereby freeing them to trigger the apoptotic cascade, leading to cancer cell death.[6]
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Determining the Biological Activity of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Authored by: Your Senior Application Scientist
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities span from anticancer and antimicrobial effects to modulation of neuroreceptors.[1][3] The specific analogue, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, represents a synthetically accessible yet largely uncharacterized molecule. Its structural motifs, a benzyl group at the N2 position and a carboxylic acid at the C8 position, offer intriguing possibilities for interaction with various biological targets.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to elucidate the biological activity of this compound using a tiered approach of cell-based assays. Given the absence of a known target, we will proceed from broad phenotypic screening to more specific target-based assays, allowing for the systematic identification and characterization of the compound's mechanism of action.
Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Effects
Before exploring specific mechanisms, it is crucial to determine the compound's general effect on cell viability and proliferation. This baseline understanding informs appropriate concentration ranges for subsequent, more sensitive assays and reveals any potential for broad cytotoxic effects, which is itself a therapeutically relevant outcome, particularly in oncology.[3]
Principle of Cytotoxicity Assays
Metabolic assays are commonly employed to infer cell viability. For instance, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay for General Cytotoxicity
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a period relevant to the cell type's doubling time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: Example Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Viability (48h) |
| HEK293 | 1 | 98.5 ± 2.1 |
| 10 | 95.2 ± 3.4 | |
| 50 | 75.6 ± 4.5 | |
| 100 | 48.9 ± 3.8 | |
| HepG2 | 1 | 99.1 ± 1.8 |
| 10 | 92.4 ± 2.9 | |
| 50 | 65.3 ± 5.1 | |
| 100 | 35.7 ± 4.2 |
IC50 (HEK293): ~100 µM IC50 (HepG2): ~70 µM
Part 2: Broad Target Class Screening
The diverse activities of the THIQ scaffold suggest that this compound could interact with several major classes of drug targets.[1][4] A broad screening approach is therefore a logical next step to narrow down the potential mechanism of action.
Workflow for Target Class Screening
Caption: High-level workflow for broad target class screening.
A. G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them prominent drug targets.[5][6] Assays monitoring second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+) are effective methods for identifying GPCR modulators.[7][8]
This protocol is based on the principle of a genetically engineered luciferase that emits light in response to changes in cAMP levels.[7]
-
Cell Transfection/Transduction: Use a cell line stably or transiently expressing the GloSensor™ cAMP plasmid and the GPCR of interest.
-
Cell Plating: Plate the cells in a 96-well white-walled plate and incubate overnight.
-
Equilibration: Equilibrate the cells with the GloSensor™ cAMP reagent in a CO2-independent medium for 2 hours at room temperature.
-
Compound Addition: Add this compound at various concentrations.
-
Luminescence Reading (Agonist): Immediately measure luminescence over time to detect agonist-induced increases in cAMP.
-
Ligand Addition and Luminescence Reading (Antagonist): For antagonist screening, pre-incubate with the test compound, then add a known agonist at its EC80 concentration and measure luminescence to detect inhibition of the agonist response.
B. Nuclear Receptors (NRs)
Nuclear receptors are ligand-activated transcription factors that regulate gene expression, playing key roles in metabolism, development, and inflammation.[9] Cell-based reporter gene assays are a standard method to screen for NR modulators.[10][11][12]
These assays utilize a host cell line engineered to express the nuclear receptor of interest (or its ligand-binding domain) and a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element that is recognized by the activated NR.[11][12] Ligand binding to the NR triggers transcription of the reporter gene, leading to a measurable signal.
Caption: Workflow of a typical nuclear receptor reporter assay.
-
Co-transfection: Co-transfect a suitable cell line (e.g., HEK293, HepG2) with two plasmids: one containing the NR and the other containing the firefly luciferase reporter gene driven by the NR response element. A second plasmid containing Renilla luciferase under a constitutive promoter is often included for normalization.
-
Cell Plating and Treatment: Plate the transfected cells and, after 24 hours, treat them with serial dilutions of the test compound.
-
Incubation: Incubate for 18-24 hours to allow for transcription and translation of the reporter gene.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Luciferase Measurement: Measure firefly luciferase activity, then add the Stop & Glo® reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine agonist activity by fold induction over vehicle control and antagonist activity by the inhibition of a known agonist's response.
C. Kinase Activity
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.[13] Cell-based assays can measure a compound's ability to inhibit the phosphorylation of a specific substrate within the cellular context.[14]
-
Cell Culture and Treatment: Culture cells known to have an active kinase pathway of interest. Treat the cells with the test compound for a defined period.
-
Stimulation (if necessary): Stimulate the pathway with an appropriate growth factor or activator to induce kinase activity.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Immunoassay: Use a sandwich ELISA or AlphaLISA format. A capture antibody specific for the total target protein is coated on the plate or bead. The cell lysate is added, followed by a detection antibody specific to the phosphorylated site of the target protein.
-
Signal Detection: A secondary enzyme-conjugated antibody (for ELISA) or acceptor beads (for AlphaLISA) generate a detectable signal (colorimetric, fluorescent, or chemiluminescent) that is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Quantify the reduction in phosphorylation in compound-treated cells compared to vehicle-treated controls to determine the inhibitory activity.
Part 3: Mechanism of Action Elucidation
Once a "hit" is identified from the broad screening, further assays are required to confirm the target, determine the mode of action (e.g., agonist vs. antagonist, competitive vs. non-competitive inhibition), and understand the downstream functional consequences.
Decision-Making Workflow
Caption: Logical progression from hit identification to MOA confirmation.
-
Dose-Response and Potency: Perform detailed dose-response experiments (typically 8-12 concentrations) to accurately determine the EC50 (for agonists) or IC50 (for antagonists/inhibitors) of the compound.
-
Mode of Action:
-
For Receptors: To distinguish between an agonist and an antagonist, test the compound alone and in the presence of a known agonist. An antagonist will inhibit the effect of the known agonist.
-
For Enzymes: To understand the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the inhibitor's IC50 at various substrate concentrations.[15]
-
-
Orthogonal Assays: Validate the findings using a different assay format that measures a distinct event in the target's activity. For example, if a functional GPCR assay was the primary screen, a follow-up could be a label-free dynamic mass redistribution (DMR) assay, which provides a holistic view of the cellular response.[16]
-
Downstream Functional Assays: Investigate the physiological consequences of the compound's activity. This could involve measuring changes in the expression of downstream genes (via qPCR), cell migration, apoptosis, or other relevant phenotypic endpoints.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold holds significant promise for the development of novel therapeutics. By employing the systematic, tiered cell-based assay strategy outlined in these application notes, researchers can effectively characterize the biological activity of this compound. This approach, progressing from broad phenotypic assessment to specific target validation and mechanism of action studies, provides a robust framework for uncovering the therapeutic potential of this and other novel chemical entities.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell-Based Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes & Protocols for Preclinical Efficacy Testing of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] Derivatives of this core structure have been investigated for various therapeutic applications, including as β-adrenoreceptor agents, anticonvulsants, bradycardic agents, and as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][4][5][6] This document provides a series of detailed application notes and protocols for the preclinical evaluation of a novel derivative, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (hereto referred to as "Compound X"). Given the nascent stage of research on Compound X, these protocols are designed as a robust starting point for exploring its efficacy across three potential therapeutic areas suggested by the activities of the broader THIQ class: Neurological Disorders (Anticonvulsant), Cardiovascular Conditions (Bradycardia), and Oncology (Anti-tumor) .
These guidelines emphasize scientific integrity, adherence to ethical principles of animal research, and the generation of reproducible data to inform go/no-go decisions in a drug development pipeline.[7][8][9]
PART I: Foundational Methodologies
Before embarking on disease-specific efficacy studies, it is critical to establish foundational protocols for animal handling, compound formulation, and pharmacokinetic profiling. These initial steps are essential for ensuring data quality and for the rational design of subsequent experiments.
Ethical Conduct and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[9] Key principles include the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for statistically significant results), and Refinement (minimizing animal pain and distress).[8][9]
Compound Formulation and Administration
The route of administration and formulation of Compound X will significantly impact its absorption and bioavailability.
Formulation Protocol:
-
Solubility Assessment: Determine the solubility of Compound X in common, biocompatible vehicles (e.g., saline, PBS, 5% DMSO in corn oil, 10% Solutol HS 15 in water).
-
Vehicle Selection: Choose a vehicle that provides a stable and homogenous solution or suspension suitable for the intended administration route. The selected vehicle must be used for the control group.
-
Preparation: On each day of dosing, prepare fresh formulations. If a suspension is used, ensure it is continuously stirred during dosing to maintain homogeneity. For heat-sensitive compounds, avoid excessive temperature changes.
Common Administration Routes in Rodents: A summary of common administration routes is provided in the table below. The choice of route should be guided by the preliminary pharmacokinetic data and the clinical intended route of administration.
| Route | Description | Typical Volume (Mouse) | Typical Volume (Rat) | Needle Gauge |
| Oral (PO) | Administration into the stomach via gavage.[4] | 5-10 mL/kg | 5-10 mL/kg | 20-22g gavage needle |
| Intravenous (IV) | Injection directly into a vein (typically the lateral tail vein).[2][10] | 5 mL/kg | 5 mL/kg | 27-30g |
| Intraperitoneal (IP) | Injection into the peritoneal cavity.[4] | 10 mL/kg | 10 mL/kg | 25-27g |
| Subcutaneous (SC) | Injection into the space beneath the skin, often in the dorsal neck/back region.[2] | 10 mL/kg | 5-10 mL/kg | 25-27g |
Table 1: Common Drug Administration Routes in Rodents.
Preliminary Pharmacokinetic (PK) Profiling
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.[5][11] This data will inform the selection of dose levels and the dosing schedule for subsequent efficacy studies.
Protocol for a Single-Dose PK Study in Mice:
-
Animal Model: Use healthy, adult male C57BL/6 mice (n=3-4 per time point per route).
-
Dosing Groups:
-
Group 1: IV administration (e.g., 2 mg/kg).
-
Group 2: PO administration (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points.[12]
-
IV group: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO group: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.[12]
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t1/2 | Elimination half-life. |
| F% | Bioavailability (calculated from IV and PO data). |
Table 2: Essential Pharmacokinetic Parameters.
Caption: Workflow for a preliminary pharmacokinetic study.
PART II: Application Note - Anticonvulsant Efficacy
Scientific Rationale
The THIQ scaffold is present in compounds that have shown activity against seizures. For instance, some derivatives have been evaluated for their effects on NMDA receptors, which play a role in seizure propagation.[1] Therefore, it is plausible that Compound X may possess anticonvulsant properties. The Maximal Electroshock (MES) test is a widely used, clinically validated screening model for identifying compounds effective against generalized tonic-clonic seizures.[3][13]
Animal Model: Maximal Electroshock (MES) Test in Mice
Protocol:
-
Animals: Use adult male Swiss Webster mice, weighing 20-25g. Acclimate animals for at least 3 days before the experiment.
-
Groups (n=8-10 per group):
-
Vehicle Control (e.g., 10% DMSO in corn oil, PO).
-
Compound X (e.g., 10, 30, 100 mg/kg, PO).
-
Positive Control (e.g., Phenytoin, 20 mg/kg, IP).
-
-
Drug Administration: Administer the vehicle, Compound X, or positive control. The timing of the test should coincide with the Tmax determined in the PK study.
-
MES Induction: At the predetermined time post-dosing, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. A drop of saline should be applied to the eyes before electrode placement to ensure good conductivity.
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The endpoint is the complete extension of the hindlimbs for at least 3 seconds.
-
Endpoint Measurement: The primary outcome is binary: protection (absence of tonic hindlimb extension) or no protection (presence of tonic hindlimb extension).
Data Analysis and Interpretation
Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure endpoint, using probit analysis. A significant, dose-dependent increase in protection compared to the vehicle control group indicates anticonvulsant activity.
PART III: Application Note - Cardiovascular Efficacy (Bradycardic Potential)
Scientific Rationale
Certain N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent bradycardic agents, suggesting that the THIQ scaffold can interact with cardiac ion channels or receptors to modulate heart rate.[5] An initial assessment of Compound X's effect on heart rate is a logical step in characterizing its pharmacological profile.
Animal Model: Telemetry-Based Cardiovascular Monitoring in Rats
Protocol:
-
Animals: Use adult male Sprague-Dawley rats surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG) and heart rate. Allow animals to fully recover from surgery (at least 7 days).
-
Housing: House rats individually in cages placed on receiver platforms that collect the telemetry data.
-
Acclimation and Baseline: Record baseline cardiovascular data for at least 24 hours before dosing to establish normal diurnal rhythm.
-
Groups (n=6-8 per group, crossover design if feasible):
-
Vehicle Control.
-
Compound X (low, medium, and high doses).
-
-
Drug Administration: Administer the vehicle or Compound X (e.g., via oral gavage) at the beginning of the light cycle.
-
Data Collection: Continuously record ECG, heart rate, and activity for at least 24 hours post-dose.
-
Endpoint Measurement: The primary endpoint is the change in heart rate (beats per minute, BPM) from baseline. Secondary endpoints include changes in ECG intervals (e.g., PR, QRS, QT intervals).
Caption: Workflow for assessing cardiovascular effects using telemetry.
Data Analysis and Interpretation
Analyze the telemetry data by averaging values over specific time intervals (e.g., 15-minute or 1-hour bins). Compare the post-dose data for each treatment group to their respective baseline values and to the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures). A statistically significant, dose-dependent decrease in heart rate compared to the vehicle control would indicate a bradycardic effect.
PART IV: Application Note - Anti-Cancer Efficacy
Scientific Rationale
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[6] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[14][15] Therefore, Compound X may exert anti-cancer effects by inducing apoptosis in tumors dependent on these survival proteins.
Animal Model: Human Tumor Xenograft in Immunodeficient Mice
Protocol:
-
Cell Line Selection: Choose a human cancer cell line with known dependence on Mcl-1 or Bcl-2 for survival (e.g., certain acute myeloid leukemia (AML) or multiple myeloma cell lines).
-
Animals: Use immunodeficient mice (e.g., NOD/SCID or NSG), which can accept human tumor grafts.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Groups:
-
Vehicle Control.
-
Compound X (dosed according to PK data, e.g., daily PO).
-
Positive Control (a relevant standard-of-care agent).
-
-
Treatment and Monitoring: Administer treatments as scheduled. Measure tumor volumes 2-3 times per week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a fixed duration (e.g., 21-28 days). Euthanize animals and collect tumors for ex vivo analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
Data Analysis and Interpretation
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
Plot the mean tumor volume ± SEM for each group over time. A statistically significant and dose-dependent TGI indicates anti-tumor efficacy.
References
- 1. Routes of drug administration Dr.NITIN | PPTX [slideshare.net]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. The challenge and promise of anti-epileptic therapy development in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. prisysbiotech.com [prisysbiotech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. biotechfarm.co.il [biotechfarm.co.il]
- 12. parazapharma.com [parazapharma.com]
- 13. ijpsr.com [ijpsr.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
Application Notes and Protocols for the Derivatization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid for Bioassays
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have shown promise as anticancer, antimicrobial, and neurological agents, among other therapeutic applications. The strategic modification of the THIQ nucleus allows for the fine-tuning of its pharmacological properties. This guide focuses on the derivatization of a key analogue, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, to generate a library of compounds for biological screening. The carboxylic acid moiety at the 8-position provides a versatile handle for the introduction of diverse functional groups, primarily through the formation of amides and esters. These modifications can significantly impact the molecule's polarity, lipophilicity, and ability to interact with biological targets, making it a crucial strategy in drug discovery and development.
Derivatization Strategies: Unlocking a Spectrum of Biological Activities
The primary avenues for derivatizing this compound involve the transformation of the carboxylic acid group into amides and esters. This approach allows for the systematic exploration of structure-activity relationships (SAR), providing valuable insights into the molecular features required for a desired biological effect.
Amide Synthesis: Building a Diverse Chemical Library
The formation of an amide bond is a cornerstone of medicinal chemistry, enabling the linkage of the core scaffold to a vast array of amines. This strategy is particularly effective for creating derivatives that can mimic peptide structures or introduce specific pharmacophoric elements. A variety of coupling reagents can be employed to activate the carboxylic acid, facilitating its reaction with an amine. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates and the potential for side reactions.
dot
Caption: Workflow for amide derivatization.
Protocol 1: General Procedure for Amide Coupling using EDC/NHS
This protocol utilizes the water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to form a stable active ester, which then reacts with the desired amine. This method is widely applicable and proceeds under mild conditions.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Desired primary or secondary amine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add NHS (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.
-
If the starting material is a hydrochloride salt, add DIPEA (1.1 eq) to neutralize the acid.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the active ester can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Amine Coupling:
-
To the solution containing the activated ester, add the desired primary or secondary amine (1.1 eq).
-
If the amine is a hydrochloride salt, add an additional equivalent of DIPEA.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Advantages | Common Side Reactions |
| EDC | NHS or HOBt | DIPEA (optional) | DMF, DCM, Water | Water-soluble byproducts, mild conditions | Racemization (minimized with additive) |
| HATU | None | DIPEA | DMF, NMP | High efficiency, fast reaction times, low racemization | Cost |
| DCC | HOBt | DIPEA (optional) | DCM, THF | Inexpensive, effective | Dicyclohexylurea (DCU) byproduct can be difficult to remove |
Ester Synthesis: Modifying Polarity and Creating Prodrugs
Esterification of the carboxylic acid is another valuable derivatization strategy. It can be used to increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes. Furthermore, esters can be designed as prodrugs that are hydrolyzed in vivo by esterases to release the active carboxylic acid.[3]
dot
Caption: Workflow for ester derivatization.
Protocol 2: Fischer Esterification
The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst. This equilibrium reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Anhydrous solvent (if the alcohol is not used as the solvent, e.g., toluene)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Reaction Setup:
-
Dissolve or suspend this compound (1.0 eq) in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
If using a higher boiling alcohol or a solid alcohol, the reaction can be performed in a solvent such as toluene with a Dean-Stark apparatus to remove water.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If an excess of a low-boiling alcohol was used, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the ester derivative by ¹H NMR, ¹³C NMR, and HRMS.
-
Bioassay Protocols for Evaluating Derivative Activity
The derivatized compounds can be screened in a variety of bioassays to determine their biological activity. The choice of assay will depend on the therapeutic area of interest. Based on the known activities of the tetrahydroisoquinoline scaffold, potential applications include anticancer, antimicrobial, and modulation of G-protein coupled receptors (GPCRs).
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell lines in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]
-
Table 2: Example Data Presentation for MTT Assay
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | 5.2 |
| Derivative 2 | MCF-7 | 12.8 |
| Derivative 1 | A549 | 8.1 |
| Derivative 2 | A549 | 25.4 |
| Doxorubicin | MCF-7 | 0.1 |
| Doxorubicin | A549 | 0.3 |
GPCR Ligand Binding: Radioligand Binding Assay
Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific GPCR.[1][7][8] This protocol provides a general framework for a competition binding assay.
Protocol 4: GPCR Radioligand Competition Binding Assay
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radioligand specific for the target GPCR (e.g., ³H- or ¹²⁵I-labeled)
-
Test compounds (unlabeled)
-
Assay buffer (specific to the GPCR)
-
Unlabeled specific ligand for determining non-specific binding
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, and the test compound at various concentrations.
-
Include wells for total binding (no test compound) and non-specific binding (a high concentration of an unlabeled specific ligand).
-
-
Radioligand Addition and Incubation:
-
Add the radioligand at a concentration at or below its Kd value to all wells.
-
Incubate the plate at a specific temperature and for a duration that allows the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Conclusion
The derivatization of this compound through amide and ester formation provides a robust platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer a starting point for the synthesis and biological evaluation of these novel compounds. By systematically exploring the structure-activity relationships, researchers can identify promising lead compounds for further development in various therapeutic areas. The successful application of these methods will contribute to unlocking the full therapeutic potential of the versatile tetrahydroisoquinoline scaffold.
References
- 1. multispaninc.com [multispaninc.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigator's Guide: Characterizing 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid in Neuroscience Research
Preamble: Charting Unexplored Territory
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in neuroscience, found in natural alkaloids and synthetic molecules with profound effects on the central nervous system (CNS).[1] Derivatives of this family are known to interact with critical neurological targets, acting as neurotoxins, neuroprotectants, and modulators of key neurotransmitter systems.[2][3] Notably, compounds like 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) are recognized as endogenous neurotoxins potentially involved in the pathology of Parkinson's disease, while other analogs, including certain carboxylic acid derivatives, exhibit neuroprotective properties by antagonizing excitotoxic pathways.[4][5]
To date, the specific derivative 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid remains a novel entity with uncharacterized biological activity. This guide is therefore structured as a strategic framework for its initial investigation. By leveraging established knowledge of its close structural analogs, we provide a series of detailed application notes and protocols to systematically probe its function. This document serves as a roadmap for elucidating its potential as a neurotoxic agent, a neuroprotective therapeutic, or a modulator of dopaminergic and glutamatergic systems.
Section 1: Foundational Insights from Structural Analogs
The proposed investigational pathways for our target compound are built upon the well-documented activities of two key classes of analogs: benzyl-THIQs and THIQ-carboxylic acids.
-
The Benzyl-THIQ Motif and Dopaminergic Neurotoxicity: The closest structural analog, 1BnTIQ, is extensively studied. It is known to be taken up by dopaminergic neurons, where it induces apoptosis, increases oxidative stress, and promotes the expression of α-synuclein, a key protein in Parkinson's pathology.[6][7] Mechanistically, 1BnTIQ can inhibit the dopamine transporter (DAT) and alter dopamine metabolism, leading to increased extracellular dopamine levels in the striatum.[6][8] This profile strongly suggests that our target compound should be evaluated for similar parkinsonian-like neurotoxic effects.
-
The THIQ-Carboxylic Acid Motif and Neuroprotection: In contrast, THIQ derivatives featuring a carboxylic acid group, particularly at the 3-position, have been identified as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists.[5] By blocking the NMDA receptor, these compounds can protect neurons from glutamate-induced excitotoxicity, a common pathway of cell death in stroke, traumatic brain injury, and other neurodegenerative disorders. The presence of the 8-carboxylic acid group on our target molecule makes the investigation of its effects on glutamatergic systems a high-priority research avenue.
This dichotomy—potential neurotoxicity from the benzyl-THIQ core and possible neuroprotection from the carboxylic acid moiety—makes this compound a particularly compelling subject for investigation.
Hypothesized Mechanisms of Action
Based on the literature, we can propose several testable hypotheses for the action of this compound:
| Hypothesis ID | Proposed Mechanism | Primary Target System | Predicted Outcome |
| H1 | Dopaminergic Neurotoxicity | Nigrostriatal Dopamine Neurons | Induction of apoptosis, oxidative stress, and motor deficits. |
| H2 | Dopamine Release Modulation | Dopamine Transporter (DAT) | Alteration of extracellular dopamine levels in the striatum. |
| H3 | NMDA Receptor Antagonism | Glutamatergic Synapses | Protection against glutamate-induced excitotoxicity. |
| H4 | Dopamine Receptor Blockade | D1/D2 Dopamine Receptors | Antagonism of dopamine receptor agonist-induced behaviors.[9] |
The following protocols are designed to systematically test these hypotheses.
Section 2: Application Protocols for In Vitro Characterization
The initial characterization should be performed using established in vitro models to determine the compound's fundamental cellular effects and guide further in vivo studies.
Application 2.1: Assessing Dopaminergic Neurotoxicity
This protocol aims to determine if the compound induces cell death in a dopaminergic cell line, mirroring the known effects of 1BnTIQ.[4] The human neuroblastoma cell line SH-SY5Y is a widely accepted model for this purpose.
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 500 µM) in culture medium. The known neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) should be used as a positive control. Add the compounds to the respective wells and incubate for 24-48 hours.
-
MTT Assay (Cell Viability):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
-
Caspase-3 Activity Assay (Apoptosis):
-
Seed 1 x 10⁶ cells in 6-well plates and treat as described above.
-
After 24 hours, lyse the cells and measure caspase-3 activity using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions. This assay measures the cleavage of a specific substrate by active caspase-3, a key executioner of apoptosis.[6]
-
Causality Insight: A dose-dependent decrease in cell viability coupled with an increase in caspase-3 activity would strongly suggest that the compound induces apoptosis, a mechanism shared by parkinsonian neurotoxins.[4]
Application 2.2: Investigating Neuroprotective Potential
This protocol assesses whether the compound can protect primary neurons from excitotoxicity, a plausible function given its carboxylic acid moiety.[5]
-
Primary Neuronal Culture: Prepare primary cortical or hippocampal neuron cultures from embryonic day 18 (E18) rat pups. Plate the cells on poly-D-lysine coated plates and maintain in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Pre-treatment: After 7-10 days in vitro (DIV), pre-treat the mature neuronal cultures with various concentrations of the test compound (e.g., 100 nM to 100 µM) for 1-2 hours.
-
Excitotoxic Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 50-100 µM) for 15-30 minutes in a magnesium-free buffer. The NMDA receptor antagonist MK-801 should be used as a positive control.
-
Washout and Recovery: Wash the cells and return them to their original culture medium containing the test compound.
-
Viability Assessment: After 24 hours, assess neuronal viability using the LDH (Lactate Dehydrogenase) assay, which measures membrane integrity by quantifying LDH release into the medium, or by live/dead staining (e.g., Calcein-AM/Ethidium Homodimer-1).
Self-Validation: The protocol's integrity is validated by the positive control (MK-801), which must show significant neuroprotection, and the negative control (NMDA alone), which must induce substantial cell death.
Caption: Initial in vitro screening workflow.
Section 3: Application Protocols for In Vivo Characterization
Following in vitro characterization, in vivo studies are essential to understand the compound's effects within a complex biological system, including its ability to cross the blood-brain barrier (BBB) and modulate behavior.
Application 3.1: Assessing Blood-Brain Barrier Permeability and Dopamine Modulation
This protocol uses in vivo microdialysis to simultaneously determine if the compound enters the brain and how it affects neurotransmitter levels, a standard technique for CNS drug candidates.[8][10]
-
Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow a 2-3 day recovery period.
-
Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular dopamine and its metabolites (DOPAC, HVA).
-
Compound Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 10, 25, 50 mg/kg).
-
Post-Injection Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
Analysis:
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC with electrochemical detection (HPLC-ED). An increase in dopamine would support an effect on the dopamine transporter or release machinery.[8]
-
Compound Penetration Analysis: Analyze a separate aliquot of the dialysate samples using LC-MS/MS to quantify the concentration of the test compound itself. The presence of the compound in the dialysate confirms BBB penetration.[10]
-
Authoritative Grounding: This method is the gold standard for measuring dynamic changes in neurotransmitter levels in specific brain regions of freely moving animals and for confirming the brain bioavailability of a compound.[8][10]
Caption: Hypothesized modulation of dopamine synapse.
Application 3.2: Behavioral Phenotyping
Behavioral tests are crucial to link biochemical changes to functional outcomes. Based on the known effects of analogs, locomotor activity and motor coordination are key readouts.
-
Habituation: Place rats in the open field arena (a square box) for 30 minutes to allow them to acclimate.
-
Administration: Administer the test compound or vehicle (i.p.) and return the animal to its home cage.
-
Testing: 30 minutes post-injection, place the rat back into the open field arena for 30-60 minutes.
-
Data Acquisition: Use an automated video-tracking system to record and analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery. An increase in locomotion could correlate with the increased striatal dopamine observed in microdialysis.[8]
-
Training: Train rats on the rotarod apparatus (an accelerating rotating rod) for 2-3 consecutive days until they can stay on for a stable duration (e.g., 120 seconds).
-
Testing: On the test day, perform a baseline trial. Then, administer the test compound or vehicle.
-
Post-Dose Trials: Test the animals on the rotarod at several time points post-injection (e.g., 30, 60, 90 minutes).
-
Measurement: Record the latency to fall from the rod. A decrease in performance would indicate motor impairment, a potential sign of neurotoxicity.
Section 4: Summary and Future Directions
This guide outlines a logical, multi-tiered strategy for the initial characterization of this compound. The proposed experiments are designed to systematically test hypotheses derived from the known pharmacology of its structural analogs.
| Phase | Key Question | Primary Methodologies | Potential Outcome |
| Phase 1: In Vitro | Is the compound neurotoxic or neuroprotective at the cellular level? | SH-SY5Y Viability Assays, Primary Neuron Excitotoxicity Assays | Determination of cytotoxic/protective concentration range. |
| Phase 2: In Vivo | Does it cross the BBB and modulate neurotransmitter systems? | In Vivo Microdialysis with HPLC-ED and LC-MS/MS | Confirmation of CNS bioavailability and effect on dopamine. |
| Phase 3: Behavioral | Does it alter motor function or behavior? | Open Field Test, Rotarod Test | Linking biochemical changes to a functional phenotype. |
The results from these studies will provide a robust foundational dataset, clarifying whether this novel molecule warrants further investigation as a research tool to probe Parkinsonian mechanisms, a potential therapeutic lead for excitotoxic disorders, or a modulator of dopaminergic signaling.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, a Parkinsonism-inducing endogenous toxin, increases alpha-synuclein expression and causes nuclear damage in human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline increases the extracellular concentration of dopamine in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidopaminergic effects of bisbenzyl and benzyl tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline passes through the blood-brain barrier of rat brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific synthesis. The presence of an electron-withdrawing carboxylic acid group at the 8-position of the tetrahydroisoquinoline core presents unique challenges to classical synthetic routes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis.
Problem 1: Low to No Yield in the Cyclization Step
Question: I am attempting a Pictet-Spengler or Bischler-Napieralski reaction to synthesize the tetrahydroisoquinoline core, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?
Answer:
This is a common issue when dealing with an electron-withdrawing group (EWG) like a carboxylic acid on the aromatic ring. The nucleophilicity of the ring is significantly reduced, making the intramolecular electrophilic aromatic substitution—the key step in both reactions—energetically unfavorable.
Here is a breakdown of potential causes and solutions:
-
Insufficiently Activating Conditions: Standard conditions for Pictet-Spengler or Bischler-Napieralski reactions are often too mild for deactivated substrates.
-
Solution (Pictet-Spengler): Employ stronger acid catalysts and higher temperatures. While traditional catalysts include protic acids like HCl or H₂SO₄, for this substrate, consider using Lewis acids such as BF₃·OEt₂ or even superacids.[1] Microwave-assisted synthesis can also be beneficial, as it allows for rapid heating to higher temperatures, which can improve yields and shorten reaction times.[1][2]
-
Solution (Bischler-Napieralski): For substrates lacking electron-donating groups, more potent dehydrating agents are necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective.[3][4]
-
-
Poor Solubility of Starting Materials: The carboxylic acid moiety can lead to poor solubility of the starting phenethylamine derivative in common organic solvents, hindering the reaction.
-
Solution: A solvent screen is highly recommended. Consider more polar aprotic solvents. It may also be necessary to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cyclization reaction. The ester group is still electron-withdrawing but can improve solubility. The ester can then be hydrolyzed in a subsequent step.
-
-
Decomposition at High Temperatures: While higher temperatures are often required, they can also lead to decomposition of starting materials or the desired product.
-
Solution: Careful monitoring of the reaction by TLC or LC-MS is crucial. Instead of prolonged heating at a very high temperature, a moderate temperature for a longer duration, or the use of microwave irradiation for a short period, might be more effective.
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer:
Side product formation is a common consequence of the harsh conditions required for the cyclization of deactivated substrates.
-
Polymerization: Under strong acid and high-temperature conditions, intermolecular reactions can occur, leading to polymeric materials.
-
Solution: A slow, controlled addition of the aldehyde (in the Pictet-Spengler reaction) or the acylating agent (for the Bischler-Napieralski precursor) can help to maintain a low concentration of the reactive intermediate, thus favoring the intramolecular cyclization over intermolecular polymerization.
-
-
Oxidation of the Tetrahydroisoquinoline Ring: The product can be susceptible to oxidation, especially during workup and purification.
-
Solution: Ensure the workup is performed under an inert atmosphere (e.g., nitrogen or argon) if possible. The use of antioxidants during workup and purification might also be beneficial.
-
-
Incomplete Cyclization/Hydrolysis: The intermediate imine (in the Pictet-Spengler reaction) or nitrilium ion (in the Bischler-Napieralski reaction) can be hydrolyzed back to the starting materials if water is present.
-
Solution: Use anhydrous solvents and reagents. The addition of a dehydrating agent to the reaction mixture can also be helpful.
-
Frequently Asked Questions (FAQs)
Q1: Which is the better synthetic route for this target molecule: Pictet-Spengler or Bischler-Napieralski?
Both methods present challenges due to the deactivating nature of the 8-carboxylic acid group. The Pictet-Spengler reaction requires the synthesis of the corresponding β-phenylethylamine, which can be challenging in itself. The Bischler-Napieralski reaction starts with a β-phenylethylamide, which is often more readily accessible. However, the subsequent reduction of the resulting 3,4-dihydroisoquinoline can sometimes be problematic. For substrates with electron-withdrawing groups, the Bischler-Napieralski reaction, with its more forceful dehydrating conditions, might offer a more viable, albeit still challenging, route.[3][4][5][6]
Q2: Should I protect the carboxylic acid group before the cyclization?
Yes, protecting the carboxylic acid as an ester is a highly recommended strategy. This will not only improve the solubility of your starting material but may also slightly lessen the deactivating effect of the group. A simple methyl or ethyl ester should suffice and can be introduced via Fischer esterification. The ester can be hydrolyzed back to the carboxylic acid after the successful formation of the tetrahydroisoquinoline ring.
Q3: Are there any alternative synthetic strategies if both classical methods fail?
Yes, if the Pictet-Spengler and Bischler-Napieralski reactions prove to be low-yielding, you should consider alternative approaches for the synthesis of 8-substituted tetrahydroisoquinolines. One promising method is directed ortho-lithiation.[7][8] For example, a suitably protected 2-benzyl-phenethylamine derivative could be subjected to lithiation directed by a suitable functional group, followed by quenching with an electrophile to introduce the carboxylic acid or a precursor.
Q4: What are the best practices for purifying the final product?
The carboxylic acid functionality allows for purification via acid-base extraction. After the reaction, the mixture can be basified to deprotonate the carboxylic acid, making it water-soluble and allowing for the removal of non-acidic organic impurities. Subsequent acidification of the aqueous layer will precipitate the product, which can then be collected by filtration. If further purification is needed, column chromatography on silica gel can be employed, often with a solvent system containing a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.
Experimental Protocols
Protocol 1: Pictet-Spengler Reaction (Optimized for Deactivated Substrates)
-
Esterification of the Starting Material: If starting from the amino acid, protect the carboxylic acid as a methyl ester using standard Fischer esterification conditions (methanol, catalytic sulfuric acid, reflux).
-
Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve the methyl ester of the phenethylamine derivative (1.0 eq) in anhydrous toluene. Add benzaldehyde (1.1 eq).
-
Cyclization: To the stirred solution, add a strong Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (1.5 eq) dropwise at 0 °C.
-
Heating: After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS. Alternatively, perform the reaction in a sealed tube in a microwave reactor at 140-160 °C for 15-30 minutes.[2]
-
Workup: Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Hydrolysis: If necessary, hydrolyze the methyl ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Protocol 2: Bischler-Napieralski Reaction (Optimized for Deactivated Substrates)
-
Amide Formation: Synthesize the N-acyl-β-phenylethylamide by reacting the corresponding phenethylamine with benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine).
-
Cyclization: In a round-bottom flask under a nitrogen atmosphere, dissolve the amide (1.0 eq) in anhydrous toluene. Add phosphorus pentoxide (P₂O₅) (2.0 eq) followed by phosphoryl chloride (POCl₃) (5.0 eq).
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide. Extract the product with dichloromethane.
-
Purification of Dihydroisoquinoline: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 3,4-dihydroisoquinoline intermediate by column chromatography.
-
Reduction: Dissolve the purified dihydroisoquinoline in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir until the reaction is complete (monitored by TLC).
-
Final Workup and Purification: Quench the reaction with water and extract the product with dichloromethane. Wash, dry, and concentrate the organic layers. Purify the final product by column chromatography.
Data Presentation
| Reaction Type | Catalyst/Reagent | Temperature | Typical Yield (Deactivated Substrate) | Key Considerations |
| Pictet-Spengler | HCl, H₂SO₄ | Room Temp - Reflux | Very Low | Generally too mild for this substrate. |
| BF₃·OEt₂, Superacids | High Temp/Microwave | Moderate | Harsher conditions are necessary to drive the reaction. | |
| Bischler-Napieralski | POCl₃ | Reflux | Low | May not be sufficient for cyclization. |
| P₂O₅ in POCl₃ | Reflux | Moderate to Good | A more potent dehydrating system is required.[3][4] |
Visualizations
Reaction Mechanism: Pictet-Spengler
Caption: The Pictet-Spengler reaction mechanism.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- 1. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 2. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
overcoming solubility issues with 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Welcome to the dedicated technical support guide for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on overcoming the common solubility challenges associated with this compound. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.
Understanding the Core Challenge: A Zwitterionic Nature
The primary hurdle in solubilizing this compound lies in its molecular structure. It contains both a basic tertiary amine within the tetrahydroisoquinoline (THIQ) ring and an acidic carboxylic acid group.
-
The THIQ nitrogen has a predicted pKa around 9.4 - 9.7, making it a moderately strong base.[1][2]
-
The carboxylic acid group, analogous to benzoic acid, has a pKa of approximately 4.2.[3][4]
This dual functionality means that at a neutral pH (between roughly 4.2 and 9.4), the molecule exists predominantly as a zwitterion .[5][6] In this state, the acidic proton from the carboxyl group is transferred to the basic nitrogen, creating a molecule with both a positive and a negative charge. This intramolecular salt formation leads to strong intermolecular electrostatic interactions, resulting in a stable crystal lattice that is difficult to break down, hence causing low solubility in both aqueous and non-polar organic solvents.[7][8]
The key to solubilization is to disrupt this zwitterionic state by manipulating the pH of the solvent system.
Caption: pH-dependent forms and their resulting solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why won't my compound dissolve in standard solvents like water, methanol, or DCM?
A1: As explained above, the compound is likely in its zwitterionic form at neutral pH, which minimizes its solubility in most common solvents. In this state, it is too polar for non-polar organic solvents like dichloromethane (DCM) and not sufficiently solvated by water or simple alcohols due to strong crystal lattice energy.
Q2: I tried DMSO and it dissolved, but it precipitates when I add it to my aqueous buffer. What's happening?
A2: This is a classic solubility trap. While a highly polar aprotic solvent like DMSO can dissolve the compound, introducing this stock solution into an aqueous buffer (typically at or near neutral pH) will cause the compound to crash out as the local solvent environment changes and the zwitterion reforms. To avoid this, the final aqueous solution must have a pH that is sufficiently acidic or basic to keep the compound in its soluble, charged form.
Q3: Is heating a viable option to increase solubility?
A3: Gentle heating can be used as an adjunct to other methods, but it is unlikely to solve the fundamental problem on its own and may risk compound degradation. It is most effective when used with a solvent system that is already close to achieving dissolution (e.g., a slightly acidified or basified solution). Always check the compound's stability at elevated temperatures before proceeding.
Q4: How do I determine the best pH for my experiment?
A4: The optimal pH depends on the constraints of your downstream application.
-
For acidic conditions: Aim for a pH at least 1.5-2 units below the carboxylic acid pKa (~4.2). A pH of < 2.5 is a safe starting point. This ensures the carboxyl group is fully protonated (-COOH).
-
For basic conditions: Aim for a pH at least 1.5-2 units above the amine pKa (~9.4). A pH of > 11.0 is recommended. This ensures the amine group is fully deprotonated (-N-).
Q5: Will the pH adjustment affect my biological assay?
A5: Yes, it is critical to consider this. If you prepare a stock solution at a very low or high pH, you must ensure that the final concentration in your assay medium is low enough that it does not significantly alter the pH of the assay itself. You may need to perform a buffer exchange step or adjust the pH of your final diluted solution back towards neutral, but be aware of the risk of precipitation.
Experimental Protocols & Methodologies
Solubility Troubleshooting Workflow
This workflow provides a systematic approach to finding a suitable solvent system.
Caption: Systematic workflow for solubilizing the compound.
Protocol 1: Solubilization in Acidic Conditions
This method converts the compound to its soluble cationic hydrochloride salt form.
-
Preparation: Weigh the desired amount of this compound into a sterile vial.
-
Initial Solvent: Add a small volume of deionized water (e.g., to make a preliminary 10 mg/mL suspension). The compound will likely not dissolve.
-
Acidification: While vortexing or stirring, add 1M HCl dropwise. The solid should begin to dissolve as the pH drops.
-
Dissolution: Continue adding acid until the solution is completely clear. Aim for a final pH of ~2.0.
-
Stock Solution: Add deionized water or your desired buffer (ensure it doesn't buffer back to a higher pH) to reach the final target concentration. This acidic stock solution is typically stable.
-
Application: When diluting into a final assay buffer, use a high dilution factor (e.g., 1:1000) to minimize the impact on the final pH.
Protocol 2: Solubilization in Basic Conditions
This method converts the compound to its soluble anionic sodium salt form.
-
Preparation: Weigh the desired amount of the compound into a sterile vial.
-
Initial Solvent: Add a small volume of deionized water.
-
Basification: While vortexing or stirring, add 1M NaOH dropwise. The solid will dissolve as the carboxylate salt is formed.
-
Dissolution: Continue adding base until the solution is clear. Aim for a final pH of ~11.0.
-
Stock Solution: Add deionized water or buffer to reach the final target concentration.
-
Application: As with the acidic protocol, use a high dilution factor when adding to your final experimental medium.
Data Summary: Recommended Solvent Systems
| Solvent System | pH Range | Mechanism of Action | Suitability & Comments |
| 10-100 mM HCl (aq) | < 2.5 | Protonates the carboxylic acid, forming a soluble cationic salt. | Highly Recommended. Creates a stable stock solution. |
| 10-100 mM NaOH (aq) | > 11.0 | Deprotonates the tertiary amine, forming a soluble anionic salt. | Highly Recommended. Creates a stable stock solution. |
| DMSO or DMF | N/A | Strong polar aprotic solvent disrupts crystal lattice. | Use with extreme caution. High risk of precipitation upon dilution into aqueous media. |
| Aqueous Buffer + Organic Co-solvent (e.g., 10% DMSO) | pH-dependent | Co-solvent helps solvate the hydrophobic benzyl group. | Only effective if pH is also adjusted to be acidic or basic. Not a standalone solution. |
| Methanol / Ethanol | Neutral | Poor | Generally not effective unless acidified (e.g., with HCl). |
| Water / PBS (pH 7.4) | ~7.4 | Poor | Ineffective due to zwitterion formation. |
References
- 1. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 4. library.gwu.edu [library.gwu.edu]
- 5. Zwitterions and Amino Acids [aqion.de]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
Technical Support Center: Crystallization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Welcome to the technical support center for the crystallization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. By providing in-depth troubleshooting advice and clear, actionable protocols, we aim to facilitate the efficient and successful isolation of high-purity crystalline material.
Understanding the Molecule: A Structural Perspective
This compound possesses a unique combination of functional groups that dictate its crystallization behavior. The tetrahydroisoquinoline core provides a rigid scaffold, while the benzyl group introduces a significant nonpolar character. The carboxylic acid at the 8-position is a key site for strong intermolecular hydrogen bonding, a critical factor in forming a stable crystal lattice. The tertiary amine within the tetrahydroisoquinoline ring can also participate in hydrogen bonding or act as a base, influencing solubility in acidic conditions.
| Property | Value/Information | Source |
| Molecular Formula | C₁₇H₁₇NO₂ | [1] |
| Molecular Weight | 267.32 g/mol | [1] |
| CAS Number | 1053656-29-3 | [2][3] |
| Purity (Typical) | ≥96% | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not explicitly reported. Structurally similar compounds suggest a relatively high melting point. | - |
| Solubility | Specific data is limited. Expected to be soluble in polar organic solvents and aqueous base; poorly soluble in nonpolar organic solvents and water. | - |
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequently encountered problems during the crystallization of this compound, offering causative explanations and step-by-step solutions.
FAQ 1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common issue, particularly with molecules that have both polar and nonpolar regions.
Causality:
-
High Supersaturation at Elevated Temperatures: The solution may be supersaturated at a temperature that is above the melting point of your compound in the chosen solvent system.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the separation of a liquid phase.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent, preventing the solute molecules from organizing into a crystal lattice, or it may have a boiling point that is too high relative to the compound's melting point.
Troubleshooting Protocol:
-
Reduce Supersaturation:
-
Slower Cooling: Allow the solution to cool to room temperature more slowly. If you are using an ice bath, let the solution reach room temperature first before transferring it.
-
Less Concentrated Solution: Add a small amount of additional solvent to the hot solution to reduce the concentration.
-
-
Solvent System Modification:
-
Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) at an elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly. Common anti-solvents for polar organic solvents include hexanes or heptane.
-
Change the Primary Solvent: Experiment with solvents of different polarities. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
-
Promote Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles generated can act as nucleation sites.
-
Seeding: If you have a few crystals of the pure compound, add a "seed crystal" to the supersaturated solution to initiate crystallization.
-
FAQ 2: The compound won't crystallize at all and remains in solution. What should I do?
Answer:
Failure to crystallize typically indicates that the solution is not sufficiently supersaturated or that there are significant barriers to nucleation.
Causality:
-
High Solubility: The chosen solvent may be too effective at solvating the molecule, even at lower temperatures.
-
Low Concentration: The concentration of the compound in the solution may be below the saturation point.
-
Inhibition of Nucleation: The presence of certain impurities can inhibit the formation of crystal nuclei.
Troubleshooting Protocol:
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound. This can be done by leaving the flask partially open in a fume hood.
-
Cooling to Lower Temperatures: If cooling to room temperature is ineffective, try cooling the solution in a refrigerator or freezer, provided the solvent will not freeze.
-
-
Solvent Screening:
-
Perform small-scale solubility tests with a variety of solvents to find one with the ideal solubility profile (sparingly soluble at room temperature, highly soluble at elevated temperatures). A table of common crystallization solvents is provided below.
-
| Solvent Class | Examples | Polarity | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for polar compounds; can form hydrogen bonds. |
| Ketones | Acetone | Medium-High | A versatile solvent for a range of polarities. |
| Esters | Ethyl Acetate | Medium | Good for compounds of intermediate polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium-Low | Can be good for less polar compounds. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low | Often used as anti-solvents. |
| Chlorinated | Dichloromethane (DCM) | Medium-Low | Use with caution due to volatility and toxicity. |
| Aqueous | Water (with pH adjustment) | Very High | Can be used if the compound is ionized (e.g., as a salt). |
-
Purification Prior to Crystallization: If impurities are suspected, consider purifying a small sample by column chromatography to obtain a purer starting material for crystallization trials.
FAQ 3: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve crystal quality?
Answer:
The formation of fine particles is usually a result of rapid crystallization, where many nuclei form simultaneously and grow quickly without forming larger, more ordered crystals.
Causality:
-
Rapid Cooling: Cooling the solution too quickly leads to a rapid increase in supersaturation and fast precipitation.
-
High Concentration: A very concentrated solution can also lead to rapid crystallization.
-
Agitation: Disturbing the solution during the cooling process can induce the formation of many small crystals.
Troubleshooting Protocol:
-
Control the Cooling Rate:
-
Slow Cooling: Allow the solution to cool to room temperature on the benchtop, undisturbed. Insulating the flask (e.g., with glass wool) can further slow the cooling process.
-
Dewar Cooling: For very slow cooling, place the flask in a Dewar flask filled with warm water and allow it to cool to ambient temperature overnight.
-
-
Optimize the Solvent System:
-
Use a More Solubilizing Solvent: A solvent in which the compound is slightly more soluble can slow down the rate of crystallization.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent and place this in a sealed container with a larger volume of a more volatile "poor" solvent (anti-solvent). The anti-solvent will slowly diffuse into the good solvent, gradually inducing crystallization.
Caption: Vapor diffusion method for slow crystallization.
-
FAQ 4: My final product has low purity. How can I improve this?
Answer:
Low purity after crystallization can result from the co-precipitation of impurities or the inclusion of solvent in the crystal lattice.
Causality:
-
Inadequate Solvent Choice: The solvent may not effectively differentiate between the desired compound and impurities.
-
Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.
-
Insufficient Washing: Residual mother liquor containing dissolved impurities may remain on the crystal surface.
Troubleshooting Protocol:
-
Optimize the Recrystallization Process:
-
Solvent Selection: Choose a solvent system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration).
-
Slow Growth: Employ the slow cooling techniques described in FAQ 3 to allow for the formation of a more ordered and pure crystal lattice.
-
-
Effective Washing:
-
After filtration, wash the collected crystals with a small amount of ice-cold crystallization solvent. This will dissolve surface impurities without dissolving a significant amount of the product.
-
Ensure the wash solvent is thoroughly removed by vacuum filtration.
-
-
Consider a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step is often effective.
Experimental Workflow: A General Protocol for Crystallization
This protocol provides a starting point for the crystallization of this compound. It should be adapted based on the specific observations and troubleshooting steps outlined above.
References
Technical Support Center: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Our goal is to provide you with actionable insights and robust protocols to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Introduction: The Synthetic Challenge
The 2-Benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1] The synthesis of the 8-carboxylic acid derivative, while conceptually straightforward, is often plagued by competing side reactions that can significantly impact yield and purification efficiency. The primary route to this class of molecules is the Pictet-Spengler reaction, a powerful tool for constructing the THIQ skeleton.[2][3][4][5] This guide focuses on troubleshooting this key reaction and subsequent steps to ensure a successful outcome.
Core Synthetic Pathway: The Pictet-Spengler Reaction
The synthesis typically involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[5][6] The general mechanism proceeds through the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion that undergoes cyclization.[5]
References
- 1. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Synthesis of Tetrahydroisoquinolines
Welcome to the comprehensive support center for the synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic routes, grounded in scientific principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Pitfalls
The synthesis of tetrahydroisoquinolines, while well-established, is not without its challenges. Low yields, unexpected side products, and purification difficulties are common hurdles. This section provides a reaction-specific troubleshooting guide in a question-and-answer format to directly address these issues.
The Pictet-Spengler Reaction
A cornerstone of THIQ synthesis, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2][3]
Question 1: My Pictet-Spengler reaction is giving a very low yield or not working at all. What are the likely causes?
Answer: Low yields in the Pictet-Spengler reaction often stem from several key factors:
-
Insufficiently Activated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization. Conversely, electron-donating groups, such as alkoxy or hydroxy groups, activate the ring and promote the reaction.[1] For substrates with less activated rings, stronger acid catalysts or higher temperatures may be necessary.[4]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. While protic acids like HCl and H₂SO₄ are traditional choices, they can sometimes lead to side reactions or degradation of sensitive substrates. For more delicate molecules, milder catalysts such as trifluoroacetic acid (TFA) or even Lewis acids may provide better results.[5] Over-acidification can also be detrimental, as it can protonate the starting amine, rendering it non-nucleophilic.[6]
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. While some reactions proceed smoothly at room temperature, others require heating to overcome the activation barrier. It is advisable to monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.[5] The choice of solvent can also influence the reaction outcome, with both protic and aprotic media being employed.[2]
-
Iminium Ion Formation Issues: The formation of the key iminium ion intermediate is essential for the cyclization to occur.[2] In some cases, the equilibrium may not favor imine formation, or the subsequent protonation to the iminium ion may be inefficient under the chosen conditions.
Question 2: I am observing significant side product formation in my Pictet-Spengler reaction. What are these and how can I minimize them?
Answer: The primary side products in a Pictet-Spengler reaction often arise from competing reaction pathways:
-
N-Acyliminium Ion Related Side Products: In variants of the Pictet-Spengler reaction that proceed through an N-acyliminium ion, side reactions can occur if the cyclization is not efficient.
-
Over-alkylation or Polymerization: In some instances, the product tetrahydroisoquinoline can react further with the starting materials, leading to complex mixtures. This can often be mitigated by careful control of stoichiometry and slow addition of the carbonyl compound.[1]
-
Oxidation of the Product: Tetrahydroisoquinolines can be susceptible to oxidation, especially if the reaction is run for extended periods at elevated temperatures or exposed to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be reduced to the corresponding tetrahydroisoquinolines.[7][8]
Question 3: My Bischler-Napieralski reaction is resulting in a low yield or a complex mixture of products. What should I investigate?
Answer: Low yields and side reactions are common challenges in the Bischler-Napieralski synthesis. Here are the primary culprits:
-
Deactivated Aromatic Ring: Similar to the Pictet-Spengler reaction, the Bischler-Napieralski cyclization is an electrophilic aromatic substitution and is highly sensitive to the electronic nature of the aromatic ring.[9] Electron-withdrawing groups will significantly impede the reaction. The reaction is most effective with electron-donating groups on the benzene ring.[9][10]
-
Insufficiently Potent Dehydrating Agent: The choice of dehydrating agent is crucial for the formation of the nitrilium ion intermediate.[11] While phosphorus oxychloride (POCl₃) is commonly used, less reactive substrates may require more potent reagents like a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA).[9][12] Modern, milder protocols often utilize triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[9]
-
Retro-Ritter Reaction: A major competing side reaction is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[8][11] This is particularly prevalent when the resulting styrene is highly conjugated.[11] To minimize this, one can use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product, or employ alternative reagents like oxalyl chloride that favor the formation of an N-acyliminium intermediate, which is less prone to fragmentation.[9][11]
-
Tar Formation: The strongly acidic and high-temperature conditions often employed can lead to polymerization and decomposition of starting materials and products, resulting in the formation of intractable tars.[9] Careful control of the reaction temperature and minimizing reaction time are crucial to avoid this.
Question 4: I am having difficulty purifying my tetrahydroisoquinoline product from the Bischler-Napieralski reaction mixture. What are some common purification pitfalls and solutions?
Answer: Purification of the basic tetrahydroisoquinoline product from a highly acidic reaction mixture presents several challenges:
-
Incomplete Neutralization: It is crucial to thoroughly neutralize the acidic reaction mixture with a base (e.g., NaOH or NH₄OH) to a pH greater than 9 to ensure the product is in its free base form, which is soluble in organic solvents.[9]
-
Emulsion Formation during Extraction: The workup often involves partitioning between an aqueous and an organic layer. Emulsions can form, making separation difficult. Adding brine or filtering the mixture through a pad of celite can help to break up emulsions.
-
Co-elution with Side Products: The polarity of the desired tetrahydroisoquinoline can be similar to that of certain side products, making chromatographic separation challenging. Careful selection of the mobile phase for column chromatography is essential. In some cases, converting the crude product to its hydrochloride salt by treating the organic extract with HCl in ether can facilitate purification by crystallization. The free base can then be regenerated by treatment with a base.
-
Use of Basic Alumina: For column chromatography of basic compounds like tetrahydroisoquinolines, using basic alumina instead of silica gel can sometimes prevent product degradation and improve separation.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which can subsequently be reduced to a tetrahydroisoquinoline.[13]
Question 5: My Pomeranz-Fritsch reaction is giving a low yield of the desired isoquinoline. What factors should I consider for optimization?
Answer: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and low yields are a frequent issue. Key areas for optimization include:
-
Acid Catalyst and Concentration: The choice and strength of the acid are paramount. Concentrated sulfuric acid is traditionally used, but it can lead to charring and side reactions.[14] Alternative acid catalysts like polyphosphoric acid (PPA) or Lewis acids have been used to improve yields.[14] The optimal acid and its concentration often need to be determined empirically for each substrate.
-
Substituent Effects: The electronic nature of the substituents on the benzaldehyde ring significantly impacts the cyclization. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups can hinder the reaction.[15]
-
Reaction Temperature and Time: This reaction often requires heating to facilitate cyclization. However, excessive heat or prolonged reaction times can lead to decomposition. Monitoring the reaction by TLC is crucial to identify the optimal endpoint.
-
Formation of the Benzalaminoacetal: The initial condensation to form the Schiff base is a critical step. Ensuring the complete formation of this intermediate before proceeding with the cyclization can improve the overall yield.[15]
Question 6: I am observing the formation of oxazoles as a major byproduct in my Pomeranz-Fritsch reaction. How can I suppress this side reaction?
Answer: Oxazole formation is a well-known competing pathway in the Pomeranz-Fritsch synthesis. This side reaction is favored under certain conditions. To minimize oxazole formation, consider the following:
-
Milder Reaction Conditions: Employing milder acid catalysts and lower reaction temperatures can often favor the desired isoquinoline formation over the oxazole pathway.
-
Modified Procedures: The Bobbitt modification, which involves the reduction of the imine before cyclization, leads to the formation of tetrahydroisoquinolines directly and can circumvent the formation of oxazole byproducts.[16] The Schlittler-Muller modification, which uses a benzylamine and glyoxal hemiacetal, offers an alternative route that may also suppress oxazole formation.[15]
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of tetrahydroisoquinolines.
Q1: What is the best way to monitor the progress of my tetrahydroisoquinoline synthesis?
A1: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[9] It allows for the rapid visualization of the consumption of starting materials and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be employed.
Q2: I am performing an asymmetric synthesis of a chiral tetrahydroisoquinoline and am concerned about racemization. What are the common causes and how can I prevent it?
A2: Racemization can be a significant issue in the synthesis of chiral tetrahydroisoquinolines, particularly when manipulating the C1 position.
-
Causes of Racemization: Racemization can occur if the chiral center is labile under the reaction or workup conditions. For example, the formation of an iminium ion intermediate at the chiral center can lead to a loss of stereochemical integrity. Harsh acidic or basic conditions and elevated temperatures can also promote racemization.
-
Prevention Strategies:
-
Mild Reaction Conditions: Employing milder reagents and lower reaction temperatures can help to preserve the stereochemistry.
-
Chiral Auxiliaries: Using a chiral auxiliary that can be removed later in the synthetic sequence can direct the stereochemical outcome and protect the chiral center from racemization.
-
Catalytic Asymmetric Methods: Utilizing chiral catalysts for reactions like asymmetric hydrogenation or transfer hydrogenation of a prochiral dihydroisoquinoline precursor is a powerful strategy for controlling stereochemistry and avoiding racemization.[17][18]
-
Enzymatic Reactions: Biocatalytic methods, such as the use of norcoclaurine synthase (NCS) in a Pictet-Spengler reaction, can provide high enantioselectivity under mild conditions.
-
Q3: What are the general safety precautions I should take when working with the reagents commonly used in tetrahydroisoquinoline synthesis?
A3: Many of the reagents used in these syntheses are hazardous and require careful handling.
-
Corrosive Acids: Strong acids like sulfuric acid, hydrochloric acid, and polyphosphoric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are corrosive and react violently with water. Handle them with extreme care in a fume hood and away from moisture.
-
Solvents: Many organic solvents are flammable and/or toxic. Use them in a well-ventilated area and away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of its hazards and handling procedures.
Detailed Experimental Protocols
The following are generalized, step-by-step protocols for the key synthetic reactions discussed. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for the Pictet-Spengler Reaction
This protocol describes a typical procedure for the synthesis of a 1-substituted tetrahydroisoquinoline.
Materials:
-
β-arylethylamine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Anhydrous solvent (e.g., dichloromethane, methanol)[19]
-
Acid catalyst (e.g., trifluoroacetic acid, HCl)
Procedure:
-
In a round-bottom flask, dissolve the β-arylethylamine in the chosen anhydrous solvent under an inert atmosphere.[5]
-
Add the aldehyde or ketone to the solution at room temperature.[5]
-
Add the acid catalyst dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[19]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[5]
Protocol 2: General Procedure for the Bischler-Napieralski Reaction
This protocol outlines a classic approach using phosphorus oxychloride.
Materials:
-
β-arylethylamide (1.0 eq)
-
Anhydrous solvent (e.g., toluene, acetonitrile)[9]
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)[9]
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide in the anhydrous solvent.
-
Add phosphorus oxychloride dropwise at room temperature. An ice bath may be used to control any exotherm.[9]
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours, monitoring the reaction by TLC.[9]
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.[9]
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 3,4-dihydroisoquinoline can be purified or directly reduced to the tetrahydroisoquinoline.
Protocol 3: General Procedure for the Pomeranz-Fritsch Reaction (Bobbitt Modification)
This protocol describes the synthesis of a tetrahydroisoquinoline via the Bobbitt modification.[16]
Materials:
-
Benzaldehyde
-
2,2-Diethoxyethylamine
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Concentrated Hydrochloric acid
Procedure:
-
Schiff Base Formation: Prepare the Schiff base from benzaldehyde and 2,2-diethoxyethylamine.
-
Reduction of the Imine: Dissolve the crude Schiff base in ethanol and cool the solution in an ice bath. Add sodium borohydride portion-wise and monitor the reduction by TLC until the imine is fully converted to the corresponding amine.[16]
-
Cyclization: After the reduction is complete, carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 4-8 hours.[16]
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to isolate the 1,2,3,4-tetrahydroisoquinoline.[16]
Visualizing Reaction Workflows and Troubleshooting
To aid in understanding the experimental processes and decision-making during troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the Pictet-Spengler reaction.
Caption: Troubleshooting guide for low yields in the Bischler-Napieralski reaction.
Quantitative Data Summary
The following table provides a comparative overview of reaction conditions and typical yields for the different synthetic methods, which can serve as a baseline for experimental design.
| Reaction | Key Reagents | Typical Solvents | Temperature Range | Typical Yields | Common Pitfalls |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone, Acid Catalyst (Protic or Lewis) | Dichloromethane, Methanol, Toluene | Room Temp. to Reflux | 40-90% | Inactive aromatic ring, inappropriate acid choice |
| Bischler-Napieralski | β-arylethylamide, Dehydrating Agent (POCl₃, P₂O₅, Tf₂O) | Toluene, Acetonitrile, Dichloromethane | 80-110 °C (classic), -20 to 0 °C (modern) | 30-80% | Retro-Ritter reaction, tar formation, deactivated ring |
| Pomeranz-Fritsch | Benzalaminoacetal, Strong Acid (H₂SO₄, PPA) | N/A (neat acid) or high-boiling solvents | High temperatures | Highly variable (20-70%) | Oxazole formation, charring, low yields |
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
The Ascendancy of the Tetrahydroisoquinoline Scaffold: A Comparative Guide to 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid and Its Derivatives in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid, yet adaptable, framework is a cornerstone in a vast array of natural products and synthetic molecules, demonstrating a remarkable spectrum of biological activities.[2][3] From potent anticancer agents to neuroprotective compounds, the THIQ core has consistently proven to be a fertile ground for the development of novel therapeutics.[4][5] This guide provides an in-depth comparison of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid with other key THIQ derivatives, supported by experimental insights and methodologies to empower researchers in the field of drug development.
The THIQ Core: A Privileged Platform for Biological Activity
The versatility of the THIQ scaffold lies in its ability to be functionalized at various positions, leading to a diverse array of pharmacological profiles. The nitrogen at position 2, and the carbons at positions 1, 3, and on the aromatic ring (positions 5, 6, 7, and 8) are all amenable to substitution, allowing for fine-tuning of a compound's steric, electronic, and lipophilic properties. This chemical tractability has led to the discovery of THIQ derivatives with a wide range of therapeutic applications, including but not limited to:
-
Anticancer Activity: Many THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4]
-
Neuroprotection: The THIQ scaffold is implicated in both neurotoxic and neuroprotective effects, highlighting the critical role of specific substitution patterns in determining biological outcomes.
-
Anti-HIV Activity: Certain THIQ analogs have shown promise as inhibitors of HIV reverse transcriptase.[6]
-
Antibacterial and Antifungal Properties: The THIQ nucleus is a feature of compounds with significant antimicrobial activity.[6]
A Comparative Analysis: this compound in Focus
While a significant body of research exists on various substituted THIQs, this guide will focus on the unique structural features of this compound and compare its potential with other key derivatives. The N-benzyl group and the 8-carboxylic acid moiety are expected to impart distinct properties that influence biological activity.
The Influence of the N-Benzyl Substituent
The introduction of a benzyl group at the nitrogen atom (N-2 position) of the THIQ core can significantly impact a molecule's pharmacological profile. This substituent can influence:
-
Receptor Binding: The bulky and lipophilic nature of the benzyl group can enhance binding affinity to specific biological targets. For instance, N-benzyl substituted THIQs have been investigated as antagonists for neuronal nicotinic acetylcholine receptors.[7]
-
Pharmacokinetics: The benzyl group can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Mechanism of Action: In some cases, the N-benzyl group is crucial for the compound's mechanism of action, as seen in certain multi-target inhibitors of monoamine oxidase and cholinesterase.[8]
The Significance of the 8-Carboxylic Acid Moiety
Substitution at the C-8 position of the THIQ ring, particularly with a carboxylic acid group, can introduce a key interaction point for biological targets. A carboxylic acid can act as a hydrogen bond donor and acceptor, and can also exist as a carboxylate anion under physiological conditions, enabling ionic interactions. While specific data for 8-carboxylic acid THIQ derivatives is less common in the readily available literature, the analogous 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a well-studied constrained analog of phenylalanine, incorporated into many peptide-based drugs.[9] This suggests that a carboxylic acid at other positions, such as C-8, could also be a critical pharmacophoric element.
Structure-Activity Relationship (SAR) Insights
Based on the broader understanding of THIQ SAR, we can hypothesize the following for this compound and its comparison with other derivatives:
| Derivative Class | Key Structural Feature | Anticipated Biological Impact | Supporting Rationale |
| 2-Benzyl-THIQ-8-carboxylic acid | N-benzyl and C8-carboxylic acid | Potential for unique receptor interactions and improved pharmacokinetic profile. | The combination of a lipophilic N-benzyl group and a polar/ionizable C8-carboxylic acid could allow for dual binding modes or tailored ADME properties. |
| 1-Substituted THIQs | Substitution at C1 | Often crucial for activity. For example, 1-benzyl-THIQ has been studied for its neurotoxic properties.[10] | The C1 position is adjacent to the nitrogen and can significantly influence the molecule's interaction with target proteins. |
| N-Acyl THIQs | Acyl group at N2 | Can modulate activity and selectivity. N-acyl derivatives have been explored as bradycardic agents.[11] | The electronic nature of the acyl group can alter the basicity of the nitrogen and introduce additional interaction points. |
| Aromatic Ring Substituted THIQs (e.g., at C6, C7) | Hydroxy, methoxy, or other groups on the benzene ring | Profoundly affects biological activity. For instance, 6,7-dimethoxy substitution is common in anti-HIV THIQs.[6] | These substituents alter the electronic and steric properties of the aromatic ring, influencing target binding and metabolism. |
Experimental Methodologies
To facilitate further research and comparative studies, this section provides detailed, representative protocols for the synthesis and biological evaluation of THIQ derivatives.
Synthesis of THIQ Derivatives via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[12][13]
Diagram of the Pictet-Spengler Reaction Workflow:
Caption: Pictet-Spengler reaction workflow.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the β-arylethylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or toluene.
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 equivalents) to the solution.
-
Acid Catalysis: Introduce an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture. The acid facilitates the formation of the reactive iminium ion intermediate.[12]
-
Reaction: Stir the mixture at room temperature or heat under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired THIQ derivative.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][14]
Diagram of the MTT Assay Workflow:
Caption: MTT assay workflow for cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, SH-SY5Y for neuroblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the THIQ derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.
In Vitro Neuroprotection Assay: Oxidative Stress Model
This protocol describes a method to assess the neuroprotective effects of THIQ derivatives against oxidative stress-induced cell death in a neuronal cell line.[15]
Step-by-Step Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the THIQ derivatives for a specified period (e.g., 2 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture medium.
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described above or another suitable method like the lactate dehydrogenase (LDH) assay.
-
Data Analysis: Compare the viability of cells treated with the THIQ derivative and the oxidative stressor to cells treated with the stressor alone to determine the neuroprotective effect.
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. While a wealth of information exists for many of its derivatives, the specific compound this compound represents an intriguing, yet underexplored, area of chemical space. The combination of the N-benzyl group, known to influence receptor binding and pharmacokinetics, with a C-8 carboxylic acid, a potential key interaction moiety, suggests that this class of compounds warrants further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a library of 2-benzyl-THIQ-8-carboxylic acid analogs to elucidate their structure-activity relationships. Comparative studies against well-characterized THIQ derivatives in a panel of anticancer and neuroprotection assays will be crucial to understanding their therapeutic potential. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of benzyltetrahydroisoquinolines as ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. name-reaction.com [name-reaction.com]
- 14. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Efficacy of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery
For researchers and scientists navigating the complex landscape of drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] Among its many derivatives, analogs of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid are emerging as a focal point for therapeutic innovation, particularly in the realms of oncology and neuroprotection. This guide provides a comprehensive comparison of the efficacy of these analogs, underpinned by experimental data, to inform and direct future research endeavors. We will delve into their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) and explore their prospective role in neuroprotective applications.
Unlocking Therapeutic Potential: PARP Inhibition
The inhibition of PARP enzymes, particularly PARP-1 and PARP-2, has become a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in DNA repair mechanisms. A recent study on a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, close structural relatives of the 2-benzyl-THIQ-8-carboxylic acid core, has provided significant insights into the structure-activity relationships (SAR) governing their efficacy as PARP inhibitors.[2]
Comparative Efficacy of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Analogs as PARP Inhibitors
The following table summarizes the in vitro inhibitory activity of a selection of these analogs against PARP-1 and PARP-2, with the clinically approved drug Olaparib as a reference. The data clearly illustrates the impact of substitutions on the carboxamide moiety on inhibitory potency.
| Compound ID | R¹ Substituent | PARP-1 IC₅₀ (µM) | PARP-2 IC₅₀ (µM) |
| 3a | 4-Fluorobenzyl | > 1 (80% inh. at 1 µM) | Not Determined |
| 3b | 4-Chlorobenzyl | 0.45 ± 0.05 | 0.18 ± 0.02 |
| 3c | 4-Bromobenzyl | 0.39 ± 0.04 | 0.15 ± 0.01 |
| 3d | 4-Methylbenzyl | > 1 (75% inh. at 1 µM) | Not Determined |
| 3e | 1,2,3,4-Tetrahydroisoquinolin-2-yl | > 1 (60% inh. at 1 µM) | Not Determined |
| 3f | 4-(Trifluoromethyl)benzyl | 0.28 ± 0.03 | 0.11 ± 0.01 |
| 3g | 4-Methoxybenzyl | > 1 (70% inh. at 1 µM) | Not Determined |
| Olaparib | - | 0.0028 ± 0.0003 | 0.0007 ± 0.0001 |
Data extracted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[2]
Structure-Activity Relationship (SAR) Insights for PARP Inhibition
The comparative data reveals several key SAR trends:
-
Halogen Substitution: The presence of a halogen atom on the benzyl group of the carboxamide moiety significantly enhances PARP inhibitory activity. For instance, compounds with chloro (3b ) and bromo (3c ) substituents exhibit sub-micromolar IC₅₀ values.
-
Electron-Withdrawing Groups: The potent activity of the 4-(trifluoromethyl)benzyl analog (3f ) suggests that strong electron-withdrawing groups on the benzyl ring are favorable for PARP inhibition.
-
Bulky Substituents: The decreased activity of the analog with a tetrahydroisoquinoline substituent (3e ) indicates that bulky groups may be detrimental to binding at the active site.
These findings suggest that modifications to the 2-benzyl group and the carboxamide at the 8-position of the core 2-benzyl-THIQ-8-carboxylic acid scaffold are likely to have a profound impact on PARP inhibitory potency.
Exploring the Frontier: Neuroprotective Potential
While extensive comparative data for the neuroprotective effects of 2-benzyl-THIQ-8-carboxylic acid analogs is not yet available, the broader class of THIQ derivatives has shown both neuroprotective and neurotoxic properties. For example, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been identified as an endogenous neurotoxin that can induce dopaminergic cell death through apoptosis.[3] Conversely, various synthetic THIQ analogs have been investigated for their neuroprotective potential in models of neurodegenerative diseases.[4][5]
The neuroprotective capacity of novel compounds is often assessed through a battery of in vitro assays that measure cell viability and markers of cellular stress in neuronal cell cultures.
Key Experimental Assays for Neuroprotection:
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Resazurin Assay: This fluorescent assay also assesses metabolic activity and is known for its high sensitivity.
-
-
Measurement of Reactive Oxygen Species (ROS): Assays using fluorescent probes like DCFH-DA can quantify the levels of intracellular ROS, a key factor in neuronal damage.[6]
-
Apoptosis Detection: The induction of apoptosis can be measured by detecting the activation of caspases, key enzymes in the apoptotic pathway.
Given the known neuroactivity of the THIQ scaffold, a systematic investigation into the neuroprotective effects of 2-benzyl-THIQ-8-carboxylic acid analogs is a promising avenue for future research. The structural modifications identified as being important for PARP inhibition may also modulate neuroprotective activity, potentially leading to the discovery of dual-action therapeutics.
Experimental Protocols
Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides
The synthesis of the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid core can be achieved via a modified Castagnoli-Cushman reaction of homophthalic anhydrides and 1,3,5-triazinanes.[2] The subsequent amidation with various amines yields the final carboxamide analogs.
General Amidation Procedure:
-
To a solution of the carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the desired amide.
Caption: General synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.
In Vitro PARP Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP-1 and PARP-2 can be determined using a commercially available colorimetric activity assay kit.
Step-by-Step Protocol:
-
Reconstitute PARP-1 or PARP-2 enzyme and other assay components as per the manufacturer's instructions.
-
In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the PARP enzyme.
-
Initiate the reaction by adding the substrate mixture containing NAD+ and activated DNA.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Add a developing solution to stop the reaction and generate a colorimetric signal.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro PARP inhibition assay.
The Path Forward
The analogs of this compound represent a promising class of compounds with significant therapeutic potential. The structure-activity relationships elucidated for PARP inhibition provide a clear roadmap for the design of more potent and selective inhibitors. Furthermore, the known neuroactivity of the THIQ scaffold warrants a thorough investigation into the neuroprotective effects of these analogs. Future research should focus on synthesizing and screening a diverse library of these compounds for both PARP inhibition and neuroprotection to identify lead candidates for further preclinical development.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jelsciences.com [jelsciences.com]
- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
validation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid's biological target
An Application Scientist's Guide to the Biological Target Validation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Introduction: Charting the Course for a Novel Tetrahydroisoquinoline Scaffold
The compound this compound represents a novel chemical entity. As of this writing, its biological targets and mechanism of action remain uncharacterized in publicly accessible literature. This guide, therefore, serves as a strategic and methodological roadmap for researchers and drug development professionals tasked with the de novo identification and validation of its biological target.
Rather than a simple comparison, this document provides a comprehensive, multi-pronged strategy. We will navigate from broad, predictive analyses to specific, high-confidence validation experiments. The philosophy underpinning this guide is one of iterative, evidence-based decision-making, ensuring that each experimental step logically informs the next, creating a self-validating workflow that builds a robust case for a specific molecular target.
Part 1: In Silico Target Prediction - From Structure to Hypothesis
For a novel compound, the journey into its biological function begins with its structure. In silico target prediction leverages the principle of chemical similarity, positing that molecules with similar structures are likely to bind to similar protein targets. This approach is a cost-effective and rapid method to generate initial, testable hypotheses.
Comparative Analysis of Target Prediction Platforms
We will utilize several orthogonal platforms to create a consensus prediction, thereby increasing the confidence in our initial target list.
| Platform | Underlying Principle | Strengths | Weaknesses |
| SwissTargetPrediction | 2D/3D Chemical Similarity | Free, user-friendly, provides a ranked list of likely targets based on extensive ligand sets. | Predictions are probabilistic and require experimental validation. |
| PharmMapper | Pharmacophore Mapping | Identifies potential targets by matching the compound's pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) to a database of pharmacophore models derived from known protein-ligand complexes. | Can be sensitive to the input conformation of the compound. |
| BindingDB | Known Ligand-Target Data | Searches a vast database of experimentally determined binding affinities to find known targets of structurally similar compounds. | Limited by the data available in the public domain; truly novel scaffolds may not have close neighbors. |
Workflow for In Silico Analysis
The following workflow outlines the initial computational steps to generate a high-confidence list of putative targets for our novel compound.
Caption: Workflow for generating a prioritized list of putative biological targets using multiple computational platforms.
Part 2: Experimental Validation - From Hypothesis to Evidence
With a prioritized list of putative targets, the next crucial phase is to experimentally validate these predictions. We will employ a tiered approach, starting with direct biophysical assays to confirm physical binding, followed by cell-based assays to demonstrate functional consequences of this engagement.
Tier 1: Confirming Direct Target Engagement
The first question to answer is: Does our compound physically interact with the predicted protein target? Techniques that measure direct binding are essential for eliminating false positives from in silico predictions.
Comparative Overview of Biophysical Methods
| Method | Principle | Key Output | Throughput | Notes |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Binding Affinity (KD), Kinetics (kon, koff). | Medium | Provides real-time kinetic data, but requires protein immobilization. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). | Low | Gold standard for thermodynamic characterization; requires larger amounts of protein and compound. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation. | Target Engagement in cells or lysates. | High | Excellent for confirming target engagement in a physiological context. |
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to assess whether this compound engages a putative target within intact cells.
Objective: To determine if the compound stabilizes its target protein against heat-induced denaturation.
Materials:
-
Cell line expressing the target protein of interest.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
This compound (test compound).
-
DMSO (vehicle control).
-
A known ligand for the target protein (positive control, if available).
-
Protease inhibitor cocktail.
-
Lysis buffer (e.g., RIPA).
-
Equipment: PCR thermocycler, centrifuges, equipment for Western blotting or mass spectrometry.
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes.
-
Temperature Gradient: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
Data Interpretation: A successful binding event is indicated by a shift in the melting curve, where a higher concentration of the target protein remains soluble at elevated temperatures in the compound-treated samples compared to the vehicle control.
Tier 2: Assessing Cellular Activity and Validating the Mechanism
Confirming that the compound binds to a target is necessary but not sufficient. We must demonstrate that this binding event leads to a functional cellular response. This step connects target engagement to a physiological outcome.
Logical Flow for Mechanism of Action (MoA) Validation
Caption: A logical workflow to connect direct target binding to a functional cellular outcome and validate the target's role.
A critical step in this workflow is the use of genetic tools like CRISPR or siRNA. If inhibiting the putative target protein with our compound produces the same cellular phenotype as genetically removing or reducing the amount of that protein, it provides powerful, orthogonal evidence that the protein is indeed the biologically relevant target.
Part 3: Benchmarking and Comparative Analysis
Once the primary target has been validated with high confidence, the final step is to benchmark the performance of this compound against other known modulators of this target. This comparative analysis is essential for understanding its potential as a research tool or therapeutic lead.
Selection of Comparator Compounds
-
Standard-of-Care/Tool Compounds: Select well-characterized inhibitors or activators of the validated target. These should have published data on potency (IC50/EC50), selectivity, and mechanism of action.
-
Structurally Dissimilar Compounds: If possible, include comparators with different chemical scaffolds that act on the same target. This helps to ensure that the observed cellular effects are due to on-target activity rather than a chemical class-specific artifact.
Comparative Experimental Design
A head-to-head comparison should be performed using dose-response curves in relevant functional assays.
| Parameter | Assay Type | Description |
| Potency (IC50/EC50) | Biochemical or Cellular Assay | A dose-response experiment to determine the concentration of the compound required to elicit a 50% maximal effect (e.g., inhibition of enzyme activity, reduction in cell viability). |
| Selectivity | Kinase Panel / GPCR Panel | Screening the compound against a broad panel of related and unrelated targets to determine its specificity. A highly selective compound interacts with few off-targets. |
| On-Target Efficacy | Cell-based MoA Assay | Direct comparison of the maximal effect achievable by the test compound versus the comparator compounds in an assay that measures the direct consequence of target modulation (e.g., phosphorylation of a downstream substrate). |
By systematically applying this integrated strategy of in silico prediction, biophysical validation, functional cellular analysis, and rigorous comparison, researchers can confidently identify and validate the biological target of a novel chemical entity like this compound, paving the way for its future development and application.
benchmarking 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid against known inhibitors
A Senior Application Scientist's In-Depth Technical Guide to Evaluating 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Against Established PARP1 Inhibitors
For researchers and drug development professionals, the evaluation of a novel chemical entity requires rigorous comparison against established standards. This guide provides a comprehensive framework for benchmarking the performance of this compound, a compound belonging to the diverse class of tetrahydroisoquinoline (THIQ) alkaloids known for a wide range of biological activities.[1][2][3] Given the structural motifs present in many anti-cancer agents, we will focus this guide on its potential as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA damage repair and a validated target in oncology.[4][5]
This document offers an objective comparison with well-characterized PARP1 inhibitors, supported by detailed experimental protocols and an exploration of the underlying scientific principles.
Introduction to PARP1 Inhibition and the Therapeutic Landscape
Poly (ADP-ribose) polymerase 1 (PARP1) is a key player in the cellular response to DNA damage.[5] It acts as a sensor for DNA breaks, recruiting other repair proteins to the site of damage.[4] Inhibition of PARP1 disrupts this repair mechanism, leading to an accumulation of DNA lesions.[4][5] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 can lead to cell death through a concept known as synthetic lethality.[6][7] This has led to the successful clinical development of several PARP inhibitors for treating various cancers, including ovarian, breast, and pancreatic cancer.[6][7]
The therapeutic potential of PARP inhibitors has driven the search for new chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities, including anti-tumor properties.[1][8] Therefore, evaluating a novel THIQ derivative like this compound as a potential PARP1 inhibitor is a scientifically grounded endeavor.
Comparative Analysis: this compound vs. Known PARP1 Inhibitors
To establish a robust benchmark, we will compare the hypothetical performance of our novel compound against well-established, first-generation PARP inhibitors. This comparison will focus on their inhibitory potency against PARP1.
| Compound | Target(s) | IC50/Ki (PARP1) | Key Features |
| This compound | PARP1 (Hypothesized) | To be determined | Novel chemical scaffold. |
| Olaparib | PARP1/2 | 0.6 nM (IC50) | First-in-class PARP inhibitor approved for various cancers.[6] Potently inhibits both PARP1 and PARP2.[5] |
| Veliparib (ABT-888) | PARP1/2 | 5.2 nM (Ki) | Potent inhibitor of both PARP1 and PARP2.[9] Has been extensively studied in clinical trials in combination with chemotherapy and radiation.[4] |
| Rucaparib | PARP1 | 1.4 nM (Ki) | Potent PARP1 inhibitor with activity against other PARP family members.[9] Approved for the treatment of ovarian and prostate cancers with BRCA mutations. |
| Talazoparib | PARP1/2 | 0.57 nM (IC50) | A potent inhibitor of both PARP1 and PARP2, approved for breast cancer with germline BRCA mutations.[6][9] |
Experimental Protocols for Benchmarking
To quantitatively assess the inhibitory potential of this compound against PARP1, a series of well-established biochemical and cell-based assays should be performed.
Biochemical Assay: Homogeneous PARP1 Activity Assay
This assay directly measures the enzymatic activity of purified PARP1 and its inhibition by the test compound.
Principle: This assay quantifies the incorporation of biotinylated NAD+ onto histone proteins by PARP1. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).
-
Reconstitute recombinant human PARP1 enzyme to a working concentration.
-
Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA).
-
Prepare a solution of histone H1.
-
Prepare a stock solution of biotinylated NAD+.
-
Serially dilute this compound and the benchmark inhibitors (Olaparib, Veliparib) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add the PARP1 enzyme, activated DNA, and histone H1 mixture to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping buffer (e.g., containing a high concentration of nicotinamide).
-
Transfer the reaction mixture to a streptavidin-coated plate.
-
Incubate to allow binding of the biotinylated histones.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate (e.g., TMB).
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression analysis.
-
Cell-Based Assay: PARP1 Inhibition in a Cellular Context
This assay evaluates the ability of the compound to inhibit PARP1 activity within living cells.
Principle: This assay measures the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test compound.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and benchmark inhibitors for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA alkylating agent like methyl methanesulfonate (MMS) for a short period (e.g., 15 minutes).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for PAR.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of the PAR signal in the nucleus of each cell.
-
Calculate the percent inhibition of PAR formation for each compound concentration relative to the MMS-treated control.
-
Determine the cellular IC50 value.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the context in which PARP1 operates is crucial for interpreting experimental results.
The Role of PARP1 in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major pathway for repairing single-strand DNA breaks.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
assessing the novelty of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid's mechanism
An In-Depth Guide to Assessing the Mechanistic Novelty of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
A Senior Application Scientist's Framework for Mechanism of Action Elucidation
The discovery of a novel bioactive small molecule is a moment of profound potential. Yet, the initial observation of a desired phenotype—be it anti-proliferative activity, neuroprotection, or anti-inflammatory effects—marks only the beginning of a rigorous scientific journey. The true value of a new chemical entity (NCE) is intrinsically linked to its mechanism of action (MoA). A novel MoA can unlock new therapeutic paradigms, overcome existing drug resistance, and provide a critical competitive advantage.
This guide addresses the central challenge facing drug discovery teams: How do we systematically determine if the observed biological activity of a new compound, such as This compound (hereafter referred to as 'Cmpd-X'), stems from a novel molecular mechanism?
We will proceed under the assumption that Cmpd-X has been identified in a phenotypic screen and exhibits consistent, potent anti-proliferative effects in a specific cancer cell line (e.g., a non-small cell lung cancer line). Our objective is to design a comprehensive, self-validating workflow to first identify its molecular target(s) and then, critically, to assess the novelty of its interaction and downstream cellular consequences. This is not a linear process, but an iterative cycle of hypothesis generation, testing, and refinement.
Part 1: Foundational Profiling and Hypothesis Generation
Before committing to resource-intensive target deconvolution, a foundational understanding of Cmpd-X's general behavior is essential. This initial phase aims to narrow the vast search space of potential mechanisms by leveraging historical data and broad, unbiased screening.
In Silico and Scaffold Analysis
The tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of protein classes. The first step is to understand the landscape Cmpd-X inhabits.
Causality Behind the Choice: By analyzing the chemical structure of Cmpd-X, we can form initial, testable hypotheses. Does it resemble known GPCR ligands, enzyme inhibitors, or ion channel modulators? This prevents a completely blind search and allows for more informed experimental design. For instance, many THIQ-containing molecules are known to target G-protein coupled receptors (GPCRs).
Experimental Protocol: Computational Similarity Searching
-
Scaffold Search: Utilize chemical databases (e.g., PubChem, ChEMBL, Scifinder) to identify all known compounds containing the 2-benzyl-tetrahydroisoquinoline core.
-
Bioactivity Annotation: Filter the results for compounds with annotated biological activity. Pay close attention to protein targets and pathways that appear frequently.
-
Pharmacophore Modeling: Use software (e.g., Schrödinger Maestro, MOE) to build a 3D pharmacophore model of Cmpd-X. Screen this model against databases of known drugs and tool compounds to identify molecules with similar spatial arrangements of chemical features, which may imply similar targets.
Broad Target and Safety Profiling
The most efficient way to test the initial hypotheses is to screen Cmpd-X against large, predefined panels of common drug targets. This serves a dual purpose: it can rapidly identify a high-affinity target while simultaneously flagging potential off-target liabilities that could lead to toxicity.
Trustworthiness of the Protocol: This step acts as a crucial negative-data generator. If Cmpd-X shows no activity against hundreds of common kinases, GPCRs, and ion channels, it strongly suggests its mechanism may indeed be novel or lie within a less-explored target class.
Recommended Panel: A broad liability panel, such as the Eurofins SafetyScreen44 or a similar service, is invaluable. These panels typically include binding and functional assays for:
-
GPCRs (e.g., opioid, dopamine, adrenergic receptors)
-
Kinases
-
Ion Channels (e.g., hERG, sodium, calcium channels)
-
Nuclear Receptors
-
Transporters
Data Interpretation: A "hit" in these screens (e.g., >50% displacement of a radioligand at 1-10 µM) provides a direct, high-priority target for immediate validation. A clean profile, however, is often the more exciting result, pushing us toward less conventional MoAs.
Part 2: Unbiased Target Identification
If broad paneling yields no clear target, we must move to unbiased, systematic methods to identify the direct binding partner(s) of Cmpd-X within the native cellular environment.
Affinity-Based Proteomics
This classic approach physically isolates the target protein(s) based on their affinity for Cmpd-X.
Causality Behind the Choice: This method provides direct physical evidence of a drug-protein interaction, which is a high standard of proof for target engagement. It is particularly effective for identifying stable interactions.
Experimental Protocol: Immobilization and Affinity Pulldown
-
Synthesis of an Affinity Probe: Synthesize an analog of Cmpd-X that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) at a position determined by structure-activity relationship (SAR) data to be non-essential for its biological activity.
-
Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.
-
Lysate Incubation: Incubate the Cmpd-X-coupled beads with whole-cell lysate from the responsive cancer cell line.
-
Competitive Elution (Critical for Validation): As a control, perform a parallel incubation where the lysate is pre-incubated with a high concentration of free, unmodified Cmpd-X. True binding partners will be outcompeted by the free drug and will not be pulled down.
-
Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the Cmpd-X pulldown compared to the competitive elution and bead-only controls are considered high-confidence candidate targets.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that assesses target engagement in living cells by exploiting the principle that a protein's thermal stability changes upon ligand binding.
Trustworthiness of the Protocol: Because CETSA® is performed in intact cells and even tissues, it confirms that the drug can reach its target in a physiological context and engage with it, providing a more functionally relevant validation than lysate-based methods alone.
Experimental Workflow: CETSA®
-
Cell Treatment: Treat intact cancer cells with either vehicle control or a saturating concentration of Cmpd-X.
-
Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated (denatured) proteins via centrifugation.
-
Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western Blot or, for proteome-wide discovery, by mass spectrometry (this is known as Thermal Proteome Profiling or TPP).
-
Data Analysis: A direct binding partner of Cmpd-X will be stabilized, resulting in a rightward shift in its melting curve compared to the vehicle-treated control.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).
Part 3: Mechanistic Deep Dive and Novelty Assessment
Identifying a binding partner is a milestone, not the finish line. Let us hypothesize that the unbiased screens converged on a single, unexpected protein: Metabolic Enzyme Z (ME-Z) , an enzyme not previously associated with cancer cell proliferation. Now, we must characterize this interaction and determine its novelty.
Validating the Functional Consequence
First, we must prove that the interaction between Cmpd-X and ME-Z is responsible for the observed anti-proliferative phenotype.
Experimental Protocol: Genetic Target Validation
-
CRISPR/Cas9 Knockout: Use CRISPR/Cas9 to generate a stable ME-Z knockout cell line.
-
Phenotypic Assay: Perform a dose-response proliferation assay with Cmpd-X on both the wild-type and the ME-Z knockout cells.
-
Validation Logic: If ME-Z is the true target, the knockout cells should become resistant to Cmpd-X (i.e., a significant rightward shift in the EC50 curve). This demonstrates that the presence of the target protein is required for the drug's effect.
Characterizing the Interaction: The Novelty Checkpoint
This is the culminating phase where we compare the properties of the Cmpd-X/ME-Z interaction against all known modulators of ME-Z or similar enzymes.
Step 1: Biochemical Characterization
-
Enzyme Kinetics: Perform in vitro assays using purified ME-Z protein. Determine if Cmpd-X is a competitive, non-competitive, uncompetitive, or allosteric inhibitor. An allosteric binding site is often a strong indicator of novelty.
-
Binding Kinetics: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD), association rate (ka), and dissociation rate (kd). A slow off-rate, for example, could be a novel and therapeutically advantageous property.
Step 2: Structural Characterization
-
Co-crystallography: The gold standard for assessing novelty is to solve the co-crystal structure of ME-Z bound to Cmpd-X. This can reveal:
-
Binding to a previously unknown allosteric pocket.
-
Induction of a unique protein conformation not seen with other ligands.
-
A novel network of hydrogen bonds or hydrophobic interactions.
-
Step 3: Pathway and Systems-Level Analysis
-
Metabolomics: Since the target is a metabolic enzyme, use untargeted metabolomics to measure the global changes in cellular metabolites after Cmpd-X treatment. Does Cmpd-X cause a buildup of the substrate and depletion of the product of ME-Z as expected? Are there unexpected downstream metabolic shifts that reveal new functions of ME-Z?
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to map the global changes in protein phosphorylation. This can reveal how the metabolic shift induced by Cmpd-X cross-talks with key signaling pathways (e.g., mTOR, AMPK) that regulate cell growth. A unique phosphosignature compared to other ME-Z modulators would be strong evidence of a novel downstream effect.
Caption: Hypothetical pathway for Cmpd-X's novel MoA.
Comparative Data Summary
To formally claim novelty, the experimental data for Cmpd-X must be juxtaposed with existing standards.
| Feature | Known ME-Z Inhibitor (e.g., Cmpd-Y) | 2-Benzyl-THIQ-8-COOH (Cmpd-X) | Evidence for Novelty |
| Binding Site | Orthosteric (Active Site) | Allosteric (Pocket B) | Yes (Co-crystallography) |
| Inhibition Type | Competitive | Non-competitive | Yes (Enzyme Kinetics) |
| Binding Kinetics (KD) | 150 nM | 75 nM | No (Potency is comparable) |
| Off-rate (kd) | 1 x 10⁻² s⁻¹ | 1 x 10⁻⁴ s⁻¹ | Yes (Significantly slower dissociation) |
| Downstream Effect | Depletes Product B | Depletes Product B, Activates AMPK | Yes (Phosphoproteomics) |
| Resistance Mutation | A123G (Active Site) | F278L (Allosteric Pocket) | Yes (CRISPR Mutagenesis Screen) |
Conclusion
Assessing the novelty of a compound's mechanism of action is a cornerstone of modern drug discovery. It requires a multi-faceted, evidence-based approach that progresses from broad, unbiased screening to deep, precise biochemical and structural characterization. For a new entity like this compound, the claim of novelty cannot rest on a single data point. It must be supported by a confluence of data demonstrating a unique binding site, a distinct mode of action, and unforeseen downstream cellular consequences when compared to all existing chemical matter targeting the same protein or pathway. This rigorous, iterative process ensures that when a truly novel mechanism is discovered, it stands on a foundation of irrefutable scientific evidence.
Safety Operating Guide
Personal protective equipment for handling 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Comprehensive Safety Guide: Handling 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 1053656-29-3). As this compound is a specialized research chemical, comprehensive hazard data may not be fully compiled. Therefore, this guide is built upon a conservative risk assessment, incorporating data from its parent structures—carboxylic acids and tetrahydroisoquinolines—to ensure the highest level of safety for all laboratory personnel.
Hazard Identification and Core Risk Assessment
While a specific, comprehensive safety data sheet (SDS) for this exact molecule is limited, analysis of structurally similar compounds provides a strong basis for hazard assessment.[1][2] Analogs such as 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid and 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are classified as causing skin and serious eye irritation, being harmful or toxic if swallowed, and potentially causing respiratory irritation.[3][4] Carboxylic acids as a class, though often weak acids, can be corrosive or irritants.[5] The compound is a solid powder, making airborne particulate a primary exposure risk.[6]
Table 1: Risk Assessment Summary
| Hazard Route | Potential Risk | Rationale & Causality | Required Level of Protection |
| Inhalation | Respiratory Tract Irritation | As a fine powder, the compound can become airborne during handling, leading to irritation of the respiratory system.[4][6][7] | High: Use of a chemical fume hood is mandatory. Respiratory protection may be required based on the scale of work. |
| Eye Contact | Serious Eye Irritation / Damage | Airborne particles can easily contact the eyes, causing significant irritation or potential damage.[3][4] | High: Chemical safety goggles are mandatory at all times. A face shield is recommended for bulk transfers. |
| Skin Contact | Skin Irritation | Direct contact with the solid or solutions can cause skin irritation.[3][4] | Moderate: Use of nitrile or other chemical-resistant gloves and a full-coverage lab coat is required. |
| Ingestion | Harmful or Toxic if Swallowed | Accidental ingestion via contaminated hands could lead to acute toxicity.[3][4] | High: Strict adherence to hygiene protocols; no eating, drinking, or smoking in the lab. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential, combining engineering controls with personal gear to minimize all potential exposure routes. This protocol is designed as a self-validating system; if any component is missing or malfunctioning, work should not proceed.
Primary Engineering Control: The First Line of Defense
-
Chemical Fume Hood: All weighing, transfer, and handling of the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable and serves to capture airborne particulates at the source, providing the most critical layer of respiratory protection.
Mandatory Personal Protective Equipment
The following PPE must be worn by all personnel handling the compound.
Table 2: Required PPE for Handling this compound
| Protection Type | Specific Equipment | Standard & Rationale |
| Eye Protection | Chemical Safety Goggles | Must provide a full seal around the eyes to protect from airborne dust.[6][7] Standard safety glasses are insufficient. |
| Hand Protection | Nitrile Gloves | Provides a sufficient barrier against incidental contact. For prolonged handling or immersion, double-gloving is recommended. Check gloves for integrity before each use.[8] |
| Body Protection | Full-Length Laboratory Coat | Must be fully buttoned to protect skin and personal clothing from contamination. |
| General Attire | Long Pants & Closed-Toe Shoes | Standard laboratory policy to ensure maximum skin coverage.[7] |
Task-Specific PPE
-
Respiratory Protection: For large-quantity transfers (>10g) or situations where fume hood efficiency is questionable, a NIOSH-approved respirator (e.g., an N95 filtering facepiece for particulates) should be worn as a secondary precaution.[9][10]
-
Face Shield: When handling larger quantities or creating solutions where splashing is a risk, a full-face shield worn over safety goggles is required to protect the entire face.[6]
Standard Operating Procedure for Handling
This step-by-step workflow ensures a logical and safe process from preparation to cleanup.
Handling Workflow Diagram
Caption: Standard workflow for handling the solid compound.
Procedural Steps:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Don all required PPE: chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.
-
Assemble all necessary equipment (spatulas, glassware, solvents) and a designated, labeled hazardous waste container within the fume hood to minimize movement in and out of the workspace.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers on a disposable weigh paper or in a tared container inside the fume hood.
-
Handle the container of the solid chemical carefully to avoid creating airborne dust.
-
Use a spatula to gently scoop and transfer the material. Avoid dropping or tapping that could aerosolize the powder.
-
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and then soapy water.
-
Place all contaminated disposable items (weigh paper, gloves, paper towels) into the designated hazardous waste container.
-
-
Final Steps:
-
Securely seal the primary container of the chemical and return it to its designated storage location.
-
Close the fume hood sash.
-
Remove your lab coat and gloves, disposing of the gloves in the hazardous waste container.
-
Immediately wash your hands thoroughly with soap and water.
-
Emergency Response Protocols
Rapid and correct response to spills or exposure is critical.
Chemical Spills
The response depends entirely on the scale and location of the spill.
Caption: Decision-making workflow for spill response.
-
Alert personnel in the immediate vicinity.
-
Ensure you are wearing the full mandatory PPE.
-
Gently cover the spill with an appropriate absorbent or neutralizer for acids, such as sodium bicarbonate.[11][12]
-
Carefully sweep the mixture into a plastic dustpan and place it in the sealed, labeled hazardous waste container.[11][13] Avoid creating dust.
-
Decontaminate the area and any equipment used for cleanup.
-
IMMEDIATELY evacuate the area.[11]
-
Alert all others to evacuate and close the doors to confine the hazard.
-
Notify your laboratory supervisor and institutional emergency services from a safe location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[2][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[2]
Waste Disposal Plan
Improper disposal can pose a significant risk to personnel and the environment.
-
Collection: All materials contaminated with this compound, including excess solid, contaminated gloves, weigh papers, and cleanup debris, must be collected in a dedicated, leak-proof, and sealable container.[15]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong bases.[5]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. umanitoba.ca [umanitoba.ca]
- 14. fishersci.com [fishersci.com]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
